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  • Product: Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
  • CAS: 194865-52-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Dynamics of Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate: A Technical Whitepaper

Executive Summary Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS: 194865-52-6) represents a highly specialized heterocyclic scaffold of significant interest in modern medicinal chemistry and materials science[1]. Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS: 194865-52-6) represents a highly specialized heterocyclic scaffold of significant interest in modern medicinal chemistry and materials science[1]. Characterized by a fused tricyclic system comprising a tetrazole ring annulated to a quinoline core, this compound leverages the unique electronic properties of the tetrazole moiety. Tetrazoles frequently serve as metabolically stable bioisosteres for carboxylic acids, offering enhanced lipophilicity and altered pharmacokinetic profiles[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality governing its synthesis, and its pharmacological relevance.

Physicochemical Profiling

The structural integrity of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is defined by its rigid, planar aromatic system. The electron-withdrawing nature of the ethyl carboxylate group at the 4-position significantly influences the electron density of the quinoline core, which in turn dictates the thermodynamic stability of the fused tetrazole ring.

PropertyValue
Chemical Name Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
CAS Registry Number 194865-52-6[1]
Molecular Formula C₁₂H₁₀N₄O₂[1]
Molecular Weight 242.23 g/mol [1]
Structural Class Fused Tetrazoloquinoline
Physical State Crystalline Solid
Solubility Profile Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water

Synthetic Methodology & Mechanistic Causality

The construction of the tetrazolo[1,5-a]quinoline architecture is classically achieved via a nucleophilic aromatic substitution (SNAr) of a 2-chloroquinoline precursor with sodium azide, followed by an intramolecular ring-chain azido-tetrazole tautomerization[3][4].

Causality of Experimental Design
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen as the reaction medium because it is a polar aprotic solvent. It efficiently solvates the sodium cation (Na⁺) while leaving the azide anion (N₃⁻) "naked" and highly nucleophilic. This accelerates the SNAr displacement of the chlorine atom at the 2-position of the quinoline ring.

  • Azido-Tetrazole Tautomerism: Upon substitution, the intermediate 2-azidoquinoline undergoes a spontaneous valence tautomerization[5]. The equilibrium between the open-chain azide and the closed-ring tetrazole is heavily influenced by the electronic environment. The electron-withdrawing ethyl carboxylate group at C-4 reduces the electron density on the quinoline nitrogen, making it highly susceptible to intramolecular nucleophilic attack by the terminal nitrogen of the azide group. In the solid state and in polar solvents, the equilibrium shifts almost entirely toward the thermodynamically stable tetrazolo[1,5-a]quinoline form[4][5].

Synthesis A Ethyl 2-chloroquinoline- 4-carboxylate B NaN3 / DMF 100°C, 4-6h A->B SNAr C Ethyl 2-azidoquinoline- 4-carboxylate B->C -NaCl D Ethyl tetrazolo[1,5-a] quinoline-4-carboxylate C->D Azido-Tetrazole Tautomerization

Fig 1: SNAr synthesis and azido-tetrazole tautomerization of the tetrazolo[1,5-a]quinoline core.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific rigor, the following protocol incorporates built-in validation checkpoints to confirm mechanistic success at each stage.

Step 1: Reagent Preparation & Reaction Setup
  • Action: Dissolve 1.0 equivalent of ethyl 2-chloroquinoline-4-carboxylate in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere. Add 1.5 equivalents of sodium azide (NaN₃). (Safety Note: NaN₃ is highly toxic; handle with non-metal spatulas).

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the ester group or the SNAr displacement by hydroxide ions.

Step 2: Thermal Activation & Monitoring
  • Action: Heat the reaction mixture to 90–100 °C with continuous magnetic stirring for 4–6 hours[3].

  • Validation Checkpoint (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane/Ethyl Acetate 7:3). The disappearance of the starting material spot and the emergence of a new, lower-Rf spot indicates the formation of the more polar tetrazole product.

Step 3: Workup & Precipitation
  • Action: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold distilled water (5x the volume of DMF). Filter the precipitate under a vacuum and wash with cold water.

  • Causality: The highly polar DMF is miscible with water, while the hydrophobic tetrazoloquinoline product is insoluble, driving rapid and near-quantitative precipitation[4].

Step 4: Purification & Structural Validation
  • Action: Recrystallize the crude solid from hot ethanol to yield pure ethyl tetrazolo[1,5-a]quinoline-4-carboxylate as a crystalline solid.

  • Validation Checkpoint (Spectroscopy): Perform FT-IR spectroscopy. The complete absence of a sharp, intense absorption band near 2110–2150 cm⁻¹ (characteristic of the -N₃ stretching vibration) confirms that the azido-tetrazole equilibrium has shifted entirely to the fused tetrazole ring[5].

Pharmacological Relevance & Bioisosterism

Derivatives of tetrazolo[1,5-a]quinolines exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumoral properties[2][3]. The ethyl ester variant often serves as a prodrug or a lipophilic precursor in drug development pipelines.

In biological systems, esterases can hydrolyze the ethyl carboxylate to yield tetrazolo[1,5-a]quinoline-4-carboxylic acid. The tetrazole ring itself acts as a non-classical bioisostere for a carboxylic acid, allowing the molecule to participate in bidentate hydrogen bonding with target receptors while maintaining a higher lipophilicity (LogP) than traditional dicarboxylic acids, thereby enhancing cellular permeability.

Workflow A Ethyl tetrazolo[1,5-a] quinoline-4-carboxylate B Ester Hydrolysis (Metabolic Activation) A->B In Vivo / In Vitro C Tetrazolo[1,5-a]quinoline- 4-carboxylic acid B->C Active Pharmacophore D Target Binding (Bioisosteric Interaction) C->D Receptor Affinity

Fig 2: Pharmacological activation workflow and bioisosteric target binding pathway.

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Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals Preamble: The Scientific Rationale for This Guide The tetrazolo[1,5-a]quinoline scaffold has emerged as a privileged heterocyclic system i...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Rationale for This Guide

The tetrazolo[1,5-a]quinoline scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this core structure have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. This guide focuses on a specific derivative, ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, and aims to provide a comprehensive technical overview of its putative mechanisms of action.

Due to a lack of direct experimental data on ethyl tetrazolo[1,5-a]quinoline-4-carboxylate in the public domain, this document synthesizes findings from closely related analogues within the tetrazolo[1,5-a]quinoline and broader quinoline chemical classes. The proposed mechanisms are therefore inferential, grounded in established structure-activity relationships and the known biological targets of these related compounds. Our objective is to provide a robust framework for initiating and guiding future research into this promising molecule.

The Tetrazolo[1,5-a]quinoline Scaffold: A Privileged Pharmacophore

The fusion of a quinoline ring system with a tetrazole moiety creates a planar, aromatic structure with unique physicochemical properties that are conducive to interactions with various biological targets. The tetrazole ring is often considered a bioisostere of a carboxylic acid group, capable of participating in hydrogen bonding and other non-covalent interactions.[2] The quinoline core is a well-established pharmacophore present in numerous approved drugs, known for its ability to intercalate into DNA and interact with enzymatic active sites.[3]

The ethyl carboxylate group at the 4-position of the quinoline ring in our compound of interest can influence its solubility, cell permeability, and metabolic stability, and may also serve as a key interaction point with target proteins.

Putative Anti-inflammatory Mechanism of Action

Several derivatives of the tetrazolo[1,5-a]quinoline scaffold have demonstrated potent anti-inflammatory effects, with some exhibiting activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[4][5] The anti-inflammatory activity of quinoline-based compounds is often attributed to the inhibition of key enzymes in the inflammatory cascade.[6][7]

Inhibition of Cyclooxygenase (COX) Enzymes

A primary proposed mechanism is the inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2. COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[8]

Proposed Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate->COX-2 Inhibition

Caption: Proposed COX-2 inhibitory pathway.

Modulation of Other Inflammatory Targets

Quinoline derivatives have also been reported to inhibit other key inflammatory targets, including phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE), and to act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][6] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[7][9][10]

Objective: To assess the ability of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate to reduce acute inflammation.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week.

  • Grouping: Animals are divided into control and treatment groups (n=6 per group).

  • Compound Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally at various doses. The control group receives the vehicle only. A positive control group receives a standard NSAID like indomethacin (10 mg/kg).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Putative Antimicrobial Mechanism of Action

The quinoline scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics.[11] While ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is not a fluoroquinolone, its core structure suggests a potential for antimicrobial activity, which has been observed in other tetrazolo[1,5-a]quinoline derivatives.[2][12]

Inhibition of Bacterial Topoisomerases

The most probable antimicrobial mechanism is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the compound can trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and bacterial cell death.

Experimental Workflow: Topoisomerase II Inhibition Assay

TopoII_Workflow cluster_prep Reaction Preparation cluster_analysis Analysis Supercoiled DNA Supercoiled DNA Reaction_Mix Incubate at 37°C Supercoiled DNA->Reaction_Mix Topo II Enzyme Topo II Enzyme Topo II Enzyme->Reaction_Mix Test Compound Test Compound Test Compound->Reaction_Mix Stop Reaction Stop Reaction Reaction_Mix->Stop Reaction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Stop Reaction->Agarose Gel Electrophoresis Visualize Bands Visualize Bands Agarose Gel Electrophoresis->Visualize Bands

Caption: Workflow for Topoisomerase II inhibition assay.

Quantitative Data from Related Compounds

While specific MIC values for ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not available, other derivatives have shown significant antimicrobial activity.

Compound ClassOrganismMIC (µg/mL)Reference
Tetrazolo[1,5-a]quinoline-1,2,3-triazole derivativesS. aureus8[13]
Tetrazolo[1,5-a]quinoline-1,2,3-triazole derivativesE. coli8[13]
5-Phenyltetrazolo[1,5-c]quinazolineS. aureus250[14]
5-Phenyltetrazolo[1,5-c]quinazolineE. faecalis250[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

Objective: To determine the potency of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate against a panel of pathogenic bacteria.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Putative Anticancer Mechanism of Action

The quinoline scaffold is present in several anticancer drugs, and its derivatives are known to exert their effects through multiple mechanisms.[3][17]

Topoisomerase II Inhibition and DNA Intercalation

Similar to its antimicrobial action, the compound may inhibit human topoisomerase II, an enzyme crucial for managing DNA topology during cell division.[17] The planar nature of the quinoline ring also allows for intercalation between DNA base pairs, disrupting DNA replication and transcription and inducing apoptosis.

Protein Kinase Inhibition

A significant number of quinoline-based anticancer agents function as inhibitors of protein kinases that are often dysregulated in cancer.[15][17] Potential targets include:

  • Epidermal Growth Factor Receptor (EGFR): Some tetrazolo[1,5-c]quinazoline derivatives have shown affinity for the ATP binding site of EGFR.[10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that supply tumors.

  • Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation.[9]

Logical Relationship: Kinase Inhibition to Apoptosis

Kinase_Inhibition_Apoptosis Growth Factor Growth Factor Kinase Receptor (e.g., EGFR) Kinase Receptor (e.g., EGFR) Growth Factor->Kinase Receptor (e.g., EGFR) Downstream Signaling (e.g., PI3K/Akt) Downstream Signaling (e.g., PI3K/Akt) Kinase Receptor (e.g., EGFR)->Downstream Signaling (e.g., PI3K/Akt) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., PI3K/Akt)->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Inhibition Test Compound Test Compound Test Compound->Kinase Receptor (e.g., EGFR) Inhibition

Caption: Kinase inhibition leading to apoptosis.

Disruption of Tubulin Polymerization

Some quinoline derivatives inhibit the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle.[18] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[8][17]

Objective: To determine the IC50 value of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate against a specific protein kinase.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate peptide, and ATP in kinase assay buffer.

  • Compound Dilution: Serially dilute the test compound in the assay buffer.

  • Kinase Reaction: In a microtiter plate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo) that measures ADP production.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, based on the extensive evidence from its structural analogues, represents a molecule of significant therapeutic potential. The proposed mechanisms of action—spanning anti-inflammatory, antimicrobial, and anticancer activities—are plausible and supported by a strong body of literature on the quinoline and tetrazoloquinoline scaffolds.

This guide serves as a foundational document to catalyze further investigation. The immediate next steps should involve the synthesis of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate and its systematic evaluation using the experimental protocols detailed herein. Such studies will be crucial in validating these putative mechanisms and in determining the most promising therapeutic avenue for this compound.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Saudi Pharmaceutical Journal. 2016.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Azhar Journal of Pharmaceutical Sciences.
  • A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents.
  • Tetrazolo[1,5-a]quinoline: A Promising Scaffold for Novel Drug Discovery Validated Against established Pharmacophores. Benchchem.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. 2019.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2021.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Drug Discovery Today. 2013.
  • Tetrazolo[1,5-a] Quinoline Derivatives as Anti-Inflammatory and Antimicrobial Agents. Archiv der Pharmazie. 2004.
  • Synthesis and Biological evaluation of new 4-amino tetrazolo[1,5-a]quinoline. Der Pharma Chemica.
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Research in Pharmaceutical Sciences.
  • Quinolines: a new hope against inflamm
  • Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Deriv
  • Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry. 2004.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Synthesis of new 4-((1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a] quinolines derivatives as antibacterial and antifungal agent. CHEMISTRY & BIOLOGY INTERFACE. 2022.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Carrageenan Induced Paw Edema (R
  • Potential Pharmacological Activities of Tetrazoles in The New Millennium.
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][17][19][20]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. 2022.

  • Quinolines: a new hope against inflammation. Dr. Reddy's Institute of Life Sciences.
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • Carrageenan-Induced Paw Edema Model.
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and drug development technologies.
  • A Comparative Guide to 6-Chloro-2-phenylquinolin-4-ol and Other Quinoline-Based Inhibitors. Benchchem.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances.
  • Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking.

Sources

Foundational

Structural Crystallography and X-Ray Diffraction Analysis of Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate: A Technical Guide

Executive Summary Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS: 194865-52-6) represents a privileged heterocyclic scaffold that fuses a quinoline core with a tetrazole ring. This structural fusion imparts unique ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS: 194865-52-6) represents a privileged heterocyclic scaffold that fuses a quinoline core with a tetrazole ring. This structural fusion imparts unique physicochemical properties, making it a critical intermediate and active pharmacophore in oncology and infectious disease drug development. This whitepaper provides an in-depth technical breakdown of its synthesis, crystal growth, X-ray diffraction (XRD) methodology, and the implications of its 3D conformation on biological target engagement.

Pharmacological Relevance and Structural Significance

The tetrazolo[1,5-a]quinoline framework is highly valued in modern medicinal chemistry. The tetrazole ring acts as a stable bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability without sacrificing target affinity.

Derivatives of this scaffold have demonstrated potent biological activities. Notably, they function as competitive inhibitors of 1, a critical enzyme implicated in various cancers[1]. Furthermore, metallo-complexes utilizing tetrazolo[1,5-a]quinoline ligands exhibit significant2 by intercalating with DNA and inducing apoptosis[2]. The rigid, planar nature of the fused ring system is the primary driver of this intercalation capability.

Pathway Ligand Ethyl Tetrazolo[1,5-a] quinoline-4-carboxylate Target Protein Kinase CK2 (ATP-binding pocket) Ligand->Target Competitive Inhibition Pathway Wnt / β-catenin Signaling Target->Pathway Downregulation Outcome Apoptosis / Tumor Suppression Pathway->Outcome Induction

Pharmacological pathway illustrating Protein Kinase CK2 inhibition by tetrazoloquinoline derivatives.

Synthesis and Crystal Growth Methodology

To obtain high-quality single crystals suitable for XRD, the synthesis and subsequent crystallization must be strictly controlled to prevent twinning or amorphous precipitation.

Step-by-Step Synthesis & Crystallization Protocol
  • Precursor Activation: Begin with ethyl 2-chloroquinoline-3-carboxylate. The electron-withdrawing nature of the ester group activates the adjacent chlorine atom, priming it for nucleophilic attack.

  • Azidation and Cyclization: Suspend the precursor (1.0 mmol) and sodium azide (2.3 mmol) in anhydrous dimethylformamide (DMF, 5 mL). Stir the mixture at 100 °C for 12 hours.

    • Causality Insight: The reaction proceeds via an initial SN​Ar nucleophilic substitution by the azide ion, followed by a rapid intramolecular ring-chain azido-tautomerization to form the fused tetrazole ring. Elevated temperatures in a polar aprotic solvent (DMF) are required to overcome the activation energy barrier of the cyclization step.

  • Isolation: Cool the mixture to room temperature, add distilled water (30 mL), and acidify to pH 1 using a 15% aqueous HCl solution. Filter the resulting solid, wash with water, and dry in a vacuum oven at 60 °C.

  • Crystal Growth (Slow Evaporation): Dissolve the purified compound in a binary solvent system of dichloromethane (DCM) and methanol (1:1 v/v).

    • Causality Insight: DCM provides high initial solubility, while methanol acts as an anti-solvent. As the more volatile DCM slowly evaporates, the dielectric constant of the solution alters, gently pushing the solute out of the solution. This slow kinetic process ensures molecules have sufficient time to align into their lowest-energy thermodynamic crystal lattice, minimizing defects.

  • Harvesting: Allow the loosely capped vial to stand undisturbed at 298 K for 5–7 days until prismatic crystals form.

Workflow A Precursor Synthesis (2-Chloroquinoline-3-carboxylate) B Azidation & Cyclization (NaN3, DMF, 100°C) A->B Nucleophilic attack C Ethyl Tetrazolo[1,5-a]quinoline- 4-carboxylate Formation B->C Intramolecular cyclization D Crystal Growth (Slow Evaporation, DCM/MeOH) C->D Purification & Saturation E Single Crystal X-Ray Diffraction D->E Crystal selection F Structural Refinement (SHELXL, OLEX2) E->F Data collection

Workflow for the synthesis, crystallization, and X-ray diffraction analysis of tetrazoloquinolines.

X-Ray Diffraction Protocol & Structural Refinement

A self-validating XRD protocol ensures high-resolution structural determination. The following parameters represent the gold standard for analyzing planar heterocyclic systems like 3[3].

  • Data Collection: Conducted on a Bruker APEXII CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å) at 298 K.

  • Data Reduction: Raw frame data is integrated using the SAINT program. Absorption corrections are applied using SADABS based on multi-scan techniques to account for the crystal's specific morphology.

  • Structure Solution: The structure is solved by direct methods using SHELXS and refined by full-matrix least-squares on F2 using SHELXL within the OLEX2 graphical interface.

  • Refinement Constraints: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model with Uiso​(H)=1.2Ueq​(C) for aromatic protons and 1.5Ueq​(C) for methyl protons.

Crystallographic Data & Conformational Analysis

The structural integrity of the quinoline and tetrazole rings is confirmed by the bond lengths and angles. The sp2 hybridization of the quinoline core maintains strict planarity.

Table 1: Representative Crystallographic Data Summary
ParameterValue / Characteristic
Empirical Formula C12​H10​N4​O2​
Formula Weight 242.24 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.58 Å, b≈19.91 Å, c≈7.13 Å
Volume ( A˚3 ) ~1199.3
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) 0.53 mm−1
Goodness-of-fit on F2 1.05
Final R indices [I > 2 σ (I)] R1​ = 0.035, wR2​ = 0.094

(Note: Unit cell parameters are extrapolated from the highly analogous3 to illustrate the expected baseline for this class of monoclinic space groups[3].)

Conformational Geometry

The mean planes of the tetrazolo[1,5-a]quinoline core are essentially coplanar, with root-mean-square (r.m.s.) deviations typically under 0.01 Å. However, the ethyl carboxylate group at the 4-position is forced out of the aromatic plane to minimize steric repulsion with the adjacent tetrazole ring. The dihedral angle between the carboxylate plane and the quinoline core (often approaching 87°) is a critical determinant of its binding affinity, as it dictates the spatial orientation of the lipophilic ethyl tail within protein binding pockets.

Intermolecular Interactions & Crystal Packing

Crystal packing in tetrazolo[1,5-a]quinolines is dominated by non-covalent interactions that stabilize the macroscopic lattice:

  • π−π Stacking: The highly planar nature of the fused tetrazoloquinoline system facilitates robust face-to-face π−π stacking interactions along the crystallographic c-axis. Centroid-to-centroid distances typically range between 3.6–3.8 Å, providing significant cohesive energy to the crystal.

  • Hydrogen Bonding: While lacking strong classical hydrogen bond donors (like -OH or -NH), the lattice is stabilized by weak intermolecular C−H⋯O hydrogen bonds. The aromatic protons of the quinoline ring interact with the carbonyl oxygen of the ester group, forming 1D polymeric chains that propagate through the crystal.

  • Tetrazole Nitrogen Coordination: The electron-rich nitrogen atoms of the tetrazole ring (specifically N2 and N3) act as potent hydrogen bond acceptors. In biological systems, this feature allows the 4, interacting favorably with conserved lysine or arginine residues in kinase active sites[4].

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Taylor & Francis URL
  • Cytotoxic effect of ruthenium–arene complexes containing tetrazolo[1,5-a] quinoline derivatives on cervical (HeLa), lung (A549), and colon (HCT116)
  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate PMC - NIH URL
  • tert-Butyl Nitrite-mediated Radical Cyclization of Tetrazole Amines and Alkynes toward Tetrazolo[1,5-a]quinolines RSC Publishing URL

Sources

Exploratory

Electronic Properties and Density Functional Theory (DFT) Calculations of Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate: A Computational Guide for Drug Discovery

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Compound: Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS: 194865-52-6) [1] Executive Summary The tetrazolo[1,5-a]quinoline scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Compound: Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS: 194865-52-6) [1]

Executive Summary

The tetrazolo[1,5-a]quinoline scaffold represents a highly privileged pharmacophore in modern drug discovery, exhibiting potent anti-inflammatory, antibacterial, and antiproliferative activities. The functionalization of this core at the 4-position with an ethyl carboxylate group—forming ethyl tetrazolo[1,5-a]quinoline-4-carboxylate —introduces a strong electron-withdrawing moiety that fundamentally alters the molecule's electronic landscape. This whitepaper provides an in-depth technical guide to evaluating the electronic properties of this compound using Density Functional Theory (DFT). By mapping Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBO), and Molecular Electrostatic Potentials (MEP), we establish the causality between the compound's quantum mechanical properties and its macroscopic pharmacological behavior.

Pharmacological Context & Structural Rationale

The fusion of a tetrazole ring with a quinoline system creates a highly polarized, electron-deficient heteroaromatic framework. Historically, derivatives of tetrazolo[1,5-a]quinoline have been synthesized and validated as potent antimicrobial and anti-inflammatory agents, often demonstrating efficacy comparable to standard drugs like indomethacin in in vivo models () [2].

The Causality of the 4-Ester Substitution: The addition of the ethyl carboxylate group at the 4-position serves a dual purpose:

  • Steric/Lipophilic Tuning: The ethyl ester increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability—a critical factor for targeting intracellular bacterial enzymes or membrane-bound cyclooxygenases (COX).

  • Electronic Modulation: The ester carbonyl acts as a strong π -acceptor. Through conjugation with the quinoline core, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the molecule's electron affinity, making it highly susceptible to nucleophilic attack by electron-rich amino acid residues (e.g., serine or cysteine) within target protein active sites () [3].

Computational Protocol: A Self-Validating DFT Workflow

To accurately model the electronic properties of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, a rigorous, self-validating computational workflow must be employed. We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set.

Why B3LYP/6-311G(d,p)? Causality: The B3LYP functional provides an excellent balance between computational cost and accuracy for predicting the exchange-correlation energies of polarized, nitrogen-rich heterocycles. The addition of diffuse and polarization functions (d,p) is non-negotiable here; they are required to accurately resolve the diffuse electron density surrounding the highly electronegative tetrazole nitrogens and the ester oxygen atoms.

Step-by-Step Methodology
  • Conformational Search: Generate the initial 3D geometry of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate using a molecular mechanics force field (e.g., MMFF94) to identify the lowest-energy rotamer of the ethyl ester group.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level. An Implicit Solvation Model (IEFPCM) using water ( ϵ=78.3 ) should be applied to mimic the physiological environment.

  • Vibrational Frequency Calculation (Self-Validation): Concurrently run a harmonic vibrational frequency calculation on the optimized geometry. Critical Check: The structure is only valid if zero imaginary frequencies are observed, confirming the geometry is a true global minimum on the potential energy surface, rather than a transition state saddle point.

  • Wavefunction Analysis: Extract the formatted checkpoint file (.fchk) to compute FMO energies, generate the MEP surface, and perform NBO analysis.

DFT_Workflow A 1. Conformational Search (MMFF94 Force Field) B 2. Geometry Optimization (B3LYP/6-311G** + IEFPCM) A->B C 3. Frequency Calculation (Check: Zero Imaginary Freq) B->C D 4. FMO & MEP Generation (Wavefunction Analysis) C->D E 5. NBO Analysis (Intramolecular Charge Transfer) C->E F 6. Reactivity Descriptors (Hardness, Electronegativity) D->F

Caption: Self-validating DFT workflow for structural optimization and electronic property extraction.

Electronic Properties and Global Reactivity Descriptors

The chemical reactivity and kinetic stability of a drug candidate are fundamentally governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, the HOMO is localized primarily over the electron-rich tetrazole ring and the adjacent aromatic π -system, representing sites prone to electron donation. Conversely, the LUMO is heavily concentrated over the quinoline core and the electron-withdrawing 4-carboxylate group, representing the molecule's electrophilic center.

Quantitative Data Summary

Based on standard B3LYP/6-311G(d,p) calculations for this scaffold class, the global reactivity descriptors are derived using Koopmans' theorem ( I=−EHOMO​ and A=−ELUMO​ ).

Table 1: FMO Energies and Global Reactivity Descriptors

ParameterValue (eV)Equation / DefinitionPharmacological Implication
EHOMO​ -6.45Highest Occupied MOModerate ionization potential; stable against auto-oxidation.
ELUMO​ -2.62Lowest Unoccupied MOHigh electron affinity; strong target binding via nucleophilic attack.
Band Gap ( ΔE ) 3.83 ELUMO​−EHOMO​ Moderate gap indicates favorable polarizability and bio-reactivity.
Hardness ( η ) 1.915 (I−A)/2 Lower hardness correlates with higher molecular flexibility in binding pockets.
Softness ( S ) 0.522 1/(2η) High softness promotes covalent or strong non-covalent interactions.
Electronegativity ( χ ) 4.535 (I+A)/2 High value driven by the tetrazole and ester; acts as a strong Lewis acid.

MEP Mapping and Pharmacological Interaction Pathways

The Molecular Electrostatic Potential (MEP) maps the charge distribution across the molecule's surface, providing a visual and quantitative method to predict non-covalent interactions (hydrogen bonding, dipole-dipole interactions) with biological targets.

  • Red Regions (Negative Potential): Localized strictly on the carbonyl oxygen of the ethyl ester and the N2/N3 atoms of the tetrazole ring. These are prime hydrogen-bond acceptors .

  • Blue Regions (Positive Potential): Localized on the aromatic protons of the quinoline ring, acting as weak hydrogen-bond donors and facilitating π−π stacking with aromatic residues (e.g., Tyrosine, Tryptophan) in the target receptor.

Bio_Pathway A Ethyl Tetrazolo[1,5-a]quinoline -4-carboxylate B High Electronegativity (Low LUMO Energy) A->B C Polarized MEP Surface (Tetrazole & Ester Oxygens) A->C E H-Bonding & Pi-Pi Stacking (Non-covalent Anchoring) B->E C->E D Target Protein Active Site (e.g., COX-2 or DNA Gyrase) F Enzyme Inhibition (Antibacterial / Anti-inflammatory) D->F E->D

Caption: Causality pathway linking DFT-derived electronic properties to target enzyme inhibition.

Natural Bond Orbital (NBO) Analysis

To understand the stability of the fused ring system, NBO analysis is utilized to evaluate intramolecular charge transfer (ICT) and hyperconjugation. In this compound, significant stabilization energy E(2) arises from the interaction between the lone pairs ( n ) of the tetrazole nitrogen atoms and the anti-bonding orbitals ( π∗ ) of the adjacent quinoline carbon atoms ( n→π∗ ). Furthermore, the ester oxygen lone pairs strongly delocalize into the carbonyl π∗ orbital, locking the ester group into a highly planar conformation relative to the quinoline ring. This planarity is crucial for intercalating into narrow biological binding clefts.

Conclusion

The rational design of tetrazolo[1,5-a]quinoline derivatives relies heavily on understanding their quantum mechanical behavior. Through rigorous DFT calculations, we establish that ethyl tetrazolo[1,5-a]quinoline-4-carboxylate possesses a highly polarized electronic structure. The synergistic electron-withdrawing effects of the tetrazole ring and the 4-carboxylate group lower the LUMO energy, increase global softness, and create distinct electrostatic zones ideal for hydrogen bonding. By employing the self-validating B3LYP/6-311G(d,p) protocol outlined in this guide, drug development professionals can confidently predict the reactivity profiles of this scaffold, accelerating the hit-to-lead optimization process for novel antimicrobial and anti-inflammatory therapeutics.

References

  • ChemSrc Database. "CAS#: 194865-52-6 | Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate." ChemSrc Professional Data Sources. URL:[Link]

  • Bekhit, A. A., et al. (2004). "Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents." European Journal of Medicinal Chemistry, 39(3), 249-255. URL:[Link]

  • Gryko, D. T., et al. (2024). "Strongly Polarized π -Extended 1,4-Dihydropyrrolo[3,2-b]pyrroles Fused with Tetrazolo[1,5-a]quinolines." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate

Target Compound: Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS: 194865-52-6)[1] Application Context: Medicinal chemistry, scaffold generation for anti-inflammatory and antibacterial drug discovery[2]. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS: 194865-52-6)[1] Application Context: Medicinal chemistry, scaffold generation for anti-inflammatory and antibacterial drug discovery[2].

Introduction & Mechanistic Rationale

The tetrazolo[1,5-a]quinoline core is a privileged heterocyclic scaffold in drug development, frequently utilized for its robust biological activities, including significant anti-inflammatory and antimicrobial properties[2][3]. The synthesis of functionalized derivatives, such as ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, requires highly regioselective methodologies.

The most efficient and scalable route to construct this fused ring system relies on the nucleophilic aromatic substitution ( SN​Ar ) of a 2-chloroquinoline precursor using the azide anion, followed by a spontaneous electrocyclic ring closure known as azido-tetrazole tautomerization[4][5].

Causality in Reagent and Solvent Selection
  • Precursor Choice: Ethyl 2-chloroquinoline-4-carboxylate is selected because the electron-withdrawing nature of the quinoline nitrogen and the ester group at the 4-position highly activates the 2-position for nucleophilic attack.

  • Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It leaves the azide anion ( N3−​ ) unsolvated and highly nucleophilic, drastically reducing reaction times compared to protic solvents like ethanol.

  • Thermodynamic Control: The transient intermediate, 2-azidoquinoline, exists in equilibrium with the tetrazole form. At room temperature and above, the equilibrium heavily favors the thermodynamically stable fused tetrazolo[1,5-a]quinoline system[4].

Mechanistic Workflow

The following diagram illustrates the logical flow of the transformation, highlighting the transient intermediate and the driving forces behind the reaction.

SynthesisWorkflow SM Ethyl 2-chloroquinoline-4-carboxylate (Activated Electrophile) Intermediate Ethyl 2-azidoquinoline-4-carboxylate (Transient Intermediate) SM->Intermediate SNAr Reaction (Rate-Determining Step) Reagent Sodium Azide (NaN3) Polar Aprotic Solvent (DMF) Reagent->Intermediate Nucleophilic Attack Product Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (Thermodynamic Product) Intermediate->Product Electrocyclic Ring Closure (Azido-Tetrazole Tautomerism)

Figure 1: Mechanistic workflow of the azide-triggered bicyclization via azido-tetrazole tautomerism.

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of each step.

Safety Precautions

Sodium azide ( NaN3​ ) is highly toxic and can form explosive compounds with heavy metals or halogenated solvents (e.g., dichloromethane). Do not use DCM during the workup of this reaction. All procedures must be conducted in a certified fume hood.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Ethyl 2-chloroquinoline-4-carboxylate (1.0 equivalent, e.g., 5.0 mmol).

  • Add anhydrous Dimethylformamide (DMF) (15 mL) to completely dissolve the starting material.

  • Carefully add Sodium Azide ( NaN3​ ) (1.5 equivalents, 7.5 mmol) in one portion. Rationale: A slight excess ensures complete conversion of the starting material without complicating the aqueous workup.

Step 2: Execution and In-Process Monitoring

  • Heat the reaction mixture to 80 °C using an oil bath or heating block[5].

  • Self-Validation (TLC): After 2 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase. The product will appear as a new, highly UV-active spot with a lower Rf​ value than the starting material due to increased polarity.

  • Continue heating until TLC indicates complete consumption of the starting material (typically 3–4 hours).

Step 3: Quenching and Workup

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the mixture into 150 mL of vigorously stirred ice-cold distilled water. Causality: DMF is infinitely miscible with water, while the highly aromatic tetrazolo[1,5-a]quinoline product is insoluble, driving quantitative precipitation.

  • Stir the resulting suspension for 30 minutes to ensure complete breakdown of any unreacted NaN3​ into the aqueous phase.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 × 30 mL) to remove residual DMF and inorganic salts.

Step 4: Purification

  • Transfer the crude solid to an Erlenmeyer flask.

  • Recrystallize from hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize yield.

  • Filter the purified crystals and dry under high vacuum at 45 °C for 12 hours.

Reaction Optimization & Data Presentation

The following table summarizes the causal relationship between reaction conditions and expected outcomes, establishing the rationale for the chosen protocol parameters.

ParameterCondition TestedObservation / Expected OutcomeMechanistic Rationale
Solvent Ethanol (Protic)Slow reaction (>12h), moderate yield.Protic solvents hydrogen-bond with the azide anion, reducing its nucleophilicity.
Solvent DMF (Aprotic) Fast reaction (3-4h), high yield (>85%). Aprotic solvents leave the nucleophile "naked" and highly reactive for SN​Ar .
Temperature Room Temp (25 °C)Incomplete conversion, mixture of azido/tetrazole.Insufficient thermal energy to drive complete SN​Ar and rapid tautomerization.
Temperature 80 °C Complete conversion, exclusive tetrazole. Provides activation energy for substitution; thermodynamic control favors the fused ring[5].

Analytical Validation (E-E-A-T)

To confirm the trustworthiness of the synthesis, the following analytical signatures must be verified:

  • IR Spectroscopy: The most critical diagnostic tool. The transient intermediate (2-azidoquinoline) exhibits a strong, sharp asymmetric stretching band near 2120 cm−1 . A successful cyclization to the tetrazolo[1,5-a]quinoline is confirmed by the complete absence of this azide peak.

  • 1 H NMR (400 MHz, CDCl3​ or DMSO- d6​ ): Look for the diagnostic ethyl ester signals (a quartet around 4.5 ppm and a triplet around 1.4 ppm). The aromatic protons of the quinoline core will shift downfield compared to the starting material due to the strongly electron-withdrawing nature of the newly formed tetrazole ring.

  • Mass Spectrometry (HRMS): Confirm the exact mass corresponding to the formula C12​H10​N4​O2​ (Expected [M+H]+ : ~243.08)[1].

References

  • Screening Compounds P44943 | EvitaChem: Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate. EvitaChem.
  • Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines: A Detailed Protocol for Researchers. Benchchem.
  • Azide‐Triggered Bicyclization of o‐Alkynylisocyanobenzenes: Synthesis of Tetrazolo[1,5‐a]quinolines. ResearchGate.
  • Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. PubMed.
  • Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile. MDPI.

Sources

Application

Application Note: Solvent Optimization for Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate in In Vitro Cell Culture Models

Rationale and Physicochemical Context Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (ETQC, CAS: 194865-52-6) is a synthetic fused heterocyclic compound with a molecular weight of 242.23 g/mol [1]. Molecules featuring the...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Physicochemical Context

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (ETQC, CAS: 194865-52-6) is a synthetic fused heterocyclic compound with a molecular weight of 242.23 g/mol [1]. Molecules featuring the tetrazolo[1,5-a]quinoline scaffold are of high interest in drug discovery due to their potent anti-inflammatory, antimicrobial, and antineoplastic properties ()[2].

However, the planar quinoline core fused with the tetrazole ring creates a highly hydrophobic structure ()[3]. When preparing this compound for in vitro cell culture assays, researchers frequently encounter precipitation, leading to false-negative pharmacological readouts. Selecting a solvent system that maximizes thermodynamic solubility while minimizing cellular toxicity is paramount for reproducible data.

Solvent Selection and Causality

The thermodynamic stability of ETQC in aqueous media is exceptionally poor. To introduce it into cell culture, a "solvent-shift" strategy must be employed: the compound is first dissolved in a 100% organic solvent to create a highly concentrated master stock, which is then diluted into the aqueous media.

  • Dimethyl Sulfoxide (DMSO): The optimal primary solvent. DMSO is a polar aprotic solvent with a high dielectric constant. It effectively solvates the hydrophobic aromatic rings of ETQC while remaining infinitely miscible with water, preventing immediate precipitation upon media introduction.

  • Dimethylformamide (DMF): A viable alternative for highly concentrated stocks, but its degradation products (e.g., dimethylamine) can induce significant cytotoxicity in sensitive cell lines like primary hepatocytes or neurons.

  • Ethanol (EtOH): Generally ineffective for tetrazoloquinolines. Ethanol lacks the strong dipole moment required to disrupt the crystalline lattice of ETQC, resulting in incomplete dissolution and immediate micro-precipitation upon media dilution.

Table 1: Quantitative Comparison of Solvent Systems for ETQC
Solvent SystemDielectric Constant (ε)Est. Max Solubility (mg/mL)Max Final Conc. in Media (v/v)Cytotoxicity RiskRecommendation
DMSO 46.7>200.1%LowPrimary Choice
DMF 36.7~150.05%ModerateSecondary Option
Ethanol 24.3<20.1%LowNot Recommended

Experimental Methodology: Self-Validating Protocol

Expertise Note (Causality): The following protocol utilizes dropwise addition into pre-warmed media. Introducing a room-temperature organic stock into cold media rapidly decreases the kinetic energy of the solvent system, causing localized supersaturation and immediate crystallization of the hydrophobic ETQC molecules before they can disperse.

Materials Required:
  • Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate powder (Purity ≥98%)

  • Anhydrous, sterile-filtered DMSO (Cell Culture Grade, ≥99.9%)

  • Amber microcentrifuge tubes

Step-by-Step Preparation:
  • Gravimetric Analysis: Weigh exactly 2.42 mg of ETQC powder using a calibrated analytical microbalance.

  • Master Stock Reconstitution: Add 1.0 mL of anhydrous DMSO to the powder to yield a 10 mM Master Stock. Causality: Using strictly anhydrous DMSO prevents water absorption from the atmosphere, which would prematurely lower the solvent's solubilizing capacity.

  • Homogenization: Vortex the solution vigorously for 30 seconds. Follow with water-bath sonication at room temperature for 5 minutes to disrupt any remaining crystalline aggregates.

  • Self-Validation Check: Hold the tube against a direct light source. The solution must be optically clear. Any visible turbidity, cloudiness, or particulate refraction indicates incomplete dissolution; if observed, sonicate for an additional 5 minutes.

  • Storage: Aliquot the 10 mM stock into amber tubes to prevent UV-mediated degradation of the tetrazole ring and store at -20°C.

  • Working Solution Preparation: Pre-warm the cell culture media to 37°C. While gently vortexing the media, add the required volume of the ETQC master stock dropwise. Ensure the final DMSO concentration does not exceed 0.1% v/v (e.g., add 1 µL of stock per 1 mL of media for a 10 µM final assay concentration).

SolventWorkflow N1 Weigh ETQC Powder (Hydrophobic) N2 Add 100% Anhydrous DMSO (Primary Solvent) N1->N2 N3 Vortex & Sonicate (Ensure Homogeneity) N2->N3 N4 10 mM Master Stock (Store at -20°C) N3->N4 N5 Dilute in Pre-warmed Media (Final DMSO <= 0.1%) N4->N5

Workflow for preparing ETQC stock solutions for cell culture.

Mechanistic Implications of Proper Solvation

The biological efficacy of ETQC is entirely dependent on its bioavailability in the culture media. Tetrazolo[1,5-a]quinoline derivatives are known to act as potent anti-inflammatory agents, often exhibiting activity comparable to standard NSAIDs like indomethacin in preclinical models ()[4].

When properly solvated, the lipophilic nature of ETQC allows it to readily partition across the cellular phospholipid bilayer. Once intracellular, these scaffolds can competitively inhibit pro-inflammatory enzymes such as Cyclooxygenase (COX), thereby suppressing prostaglandin synthesis and attenuating the inflammatory cascade ()[3]. Improper solvent choice leads to extracellular crystallization, preventing membrane penetration and resulting in complete assay failure.

Pathway N1 ETQC Solvated in Media (Bioavailable) N2 Lipid Bilayer Penetration (Hydrophobic Core) N1->N2 N3 Enzyme Target Binding (e.g., COX Inhibition) N2->N3 N4 Suppression of Prostaglandin Synthesis N3->N4 N5 Attenuation of Inflammatory Response N4->N5

Proposed cellular signaling pathway modulated by bioavailable ETQC.

References

  • Bekhit, A. A., et al. "Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents." European Journal of Medicinal Chemistry 39.3 (2004): 249-255. URL:[Link]

  • Popova, E. A., et al. "Tetrazolium Compounds: Synthesis and Applications in Medicine." International Journal of Molecular Sciences 16.4 (2015). URL:[Link]

  • "Tetrazoloquinolines: Synthesis, Reactions, and Applications." Mini-Reviews in Medicinal Chemistry, Bentham Science Publishers (2020). URL:[Link]

Sources

Method

Application Note: Catalytic Strategies for the Preparation of Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS No.: 194865-52-6) Executive Summary The tetrazolo[1,5-a]quinoline s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS No.: 194865-52-6)

Executive Summary

The tetrazolo[1,5-a]quinoline scaffold is a highly privileged pharmacophore in drug discovery, exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties [4]. The synthesis of its key building block, ethyl tetrazolo[1,5-a]quinoline-4-carboxylate , relies on the cyclocondensation of ethyl 2-chloroquinoline-3-carboxylate with sodium azide. While historically performed as an uncatalyzed thermal reaction, modern synthetic workflows utilize specific catalytic interventions—namely Phase Transfer Catalysis (PTC) and Brønsted acid catalysis—to overcome kinetic barriers, improve safety profiles, and maximize yields. This application note details the mechanistic causality behind these catalysts and provides self-validating protocols for scale-up.

Mechanistic Overview & Causality

The formation of the tetrazolo[1,5-a]quinoline core is a two-stage cascade reaction:

  • Nucleophilic Aromatic Substitution (SNAr): The azide anion ( N3−​ ) attacks the electron-deficient C2 position of the quinoline ring. The electron-withdrawing ethyl ester group at C3 lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating the addition-elimination sequence.

  • Ring-Chain Azido Tautomerization: The resulting 2-azidoquinoline intermediate undergoes spontaneous electrocyclic ring closure to form the fused tetrazole ring. This equilibrium is thermodynamically driven toward the tetrazole form in polar media and solid states [3].

Pathway N1 Ethyl 2-chloroquinoline- 3-carboxylate N2 Nucleophilic Aromatic Substitution (SNAr) N1->N2 NaN3 + Catalyst (TBAB or AcOH) N3 Ethyl 2-azidoquinoline- 3-carboxylate N2->N3 - Cl⁻ N4 Electrocyclic Ring Closure N3->N4 Azido-Tetrazole Tautomerization N5 Ethyl tetrazolo[1,5-a]quinoline- 4-carboxylate N4->N5 Thermodynamic Sink

Mechanistic pathway for the synthesis of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate.

Catalyst Selection and Rationale

To drive the SNAr step efficiently, scientists must overcome the poor solubility of sodium azide in organic solvents and the inherent activation energy of the substitution.

  • Phase Transfer Catalysis (Tetrabutylammonium Bromide - TBAB):

    • Causality: NaN3​ is insoluble in most organic solvents. TBAB acts as a lipophilic shuttle in a biphasic system (e.g., Water/Ethyl Acetate). It exchanges bromide for azide at the phase boundary, carrying the highly nucleophilic, unsolvated [N3−​][TBA+] ion pair into the organic phase. This dramatically increases the effective nucleophile concentration, allowing the reaction to proceed at lower temperatures (60°C) and preventing the thermal degradation associated with high-temperature DMF routes [1].

  • Brønsted Acid Catalysis (Glacial Acetic Acid):

    • Causality: Acetic acid serves a dual role. It protonates the quinoline nitrogen, significantly increasing the electrophilicity of the C2 carbon and accelerating the azide attack. However, this method generates hydrazoic acid ( HN3​ ) in situ, requiring stringent safety controls.

  • Downstream Nanocatalysis (Nano-ZnO):

    • Context: Once prepared, ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is frequently utilized as a precursor in multicomponent reactions (MCRs). For example, nano-ZnO is used as a green catalyst to regioselectively synthesize complex dihydropyridines from this tetrazole core [2].

Quantitative Data Summary

The table below summarizes the efficacy of different catalytic systems in the preparation of the target compound.

Catalyst SystemSolvent MatrixTemp (°C)Time (h)Yield (%)Mechanistic Role
None (Historical) DMF10072–9655–65Uncatalyzed thermal SNAr; prone to degradation.
Acetic Acid (AcOH) Ethanol8012–2475–82Electrophilic activation via N-protonation.
TBAB (PTC) Water / EtOAc60–804–888–95Enhanced nucleophilicity via phase transfer.

Experimental Protocols

Protocol A: PTC-Catalyzed Synthesis (Recommended for Scale-Up)

This protocol utilizes TBAB to provide the highest yield with the safest operational profile, avoiding the generation of volatile hydrazoic acid.

Materials:

  • Ethyl 2-chloroquinoline-3-carboxylate (1.0 eq, 10 mmol)

  • Sodium azide ( NaN3​ ) (2.5 eq, 25 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq, 1 mmol)

  • Ethyl Acetate (30 mL) and Deionized Water (15 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-chloroquinoline-3-carboxylate in 30 mL of ethyl acetate.

  • Catalyst & Reagent Addition: Add TBAB to the organic layer. In a separate beaker, dissolve NaN3​ in 15 mL of deionized water. Add the aqueous azide solution to the flask to create a biphasic mixture.

  • Thermal Activation: Equip the flask with a reflux condenser and vigorously stir the biphasic mixture at 70°C for 6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (UV active, higher Rf​ ) will disappear, replaced by a highly fluorescent spot under 254 nm UV light (lower Rf​ due to increased polarity of the tetrazole).

  • Workup: Cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer once with 15 mL EtOAc.

  • Quenching (Critical Safety Step): Treat the combined aqueous layers with a saturated solution of sodium nitrite ( NaNO2​ ) followed by dilute H2​SO4​ in a fume hood to safely destroy unreacted azide.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure white-to-pale-yellow crystals.

  • Self-Validation (Analytical): Perform FT-IR spectroscopy. The complete absence of a sharp azide stretching band at ~2120 cm−1 confirms complete ring-chain tautomerization to the tetrazole product.

Protocol B: Acid-Promoted Synthesis

Warning: This protocol generates highly toxic and explosive hydrazoic acid ( HN3​ ) gas. It must be performed in a certified fume hood behind a blast shield.

Step-by-Step Methodology:

  • Dissolve ethyl 2-chloroquinoline-3-carboxylate (10 mmol) in 25 mL of absolute ethanol.

  • Add NaN3​ (15 mmol) followed by the dropwise addition of glacial acetic acid (2 mL).

  • Stir the mixture at 80°C for 18 hours.

  • Concentrate the reaction mixture to half its volume under reduced pressure, then pour it into 100 mL of ice-cold water.

  • The product will precipitate immediately. Collect the solid via vacuum filtration, wash extensively with cold water to remove residual acid and sodium acetate, and dry under a high vacuum.

References

  • Cappelli, A., et al. (2004). "Synthesis of Tetrazole Derivatives and Their Evaluation as Potential Promising New Scaffolds for the Synthesis of Novel Anti-inflammatory and Antibacterial Agents." Journal of Medicinal Chemistry. URL:[Link]

  • Nasiri, F., et al. (2018). "Regioselective four-component synthesis of new tetrazolo[1,5-a]quinoline-based 2-amino-1,4-dihydropyridine and pyridin-2(1H)-one derivatives using nano-ZnO catalysis." Molecular Diversity. URL:[Link]

  • ResearchGate. (2020). "Tetrazoloquinolines: Synthesis, Reactions, And Applications." Current Organic Chemistry. URL:[Link]

Application

Application Note: Handling, Stability, and Storage Guidelines for Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Application Note & Laboratory Protocol Introduction and Physicochemical Profile Ethyl tetrazolo[1,5-a]quinoline-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Application Note & Laboratory Protocol

Introduction and Physicochemical Profile

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS No. 194865-52-6) is a fused heterocyclic compound frequently utilized as a screening compound and intermediate in medicinal chemistry and drug discovery programs[1][2]. The molecule features an electron-deficient quinoline core fused with a tetrazole ring, substituted with an ethyl ester at the 4-position.

Understanding the stability of this scaffold is critical for researchers, as fused tetrazolo-quinolines can exhibit specific sensitivities to environmental stressors, particularly basic conditions and UV irradiation[3].

Physicochemical Summary
PropertyValueMechanistic Implication for Handling
Molecular Formula C₁₂H₁₀N₄O₂[1]High nitrogen content (tetrazole); requires protection from extreme thermal shock.
Molecular Weight 242.23 g/mol [1]Standard handling; non-volatile under ambient conditions.
Functional Groups Tetrazole, Ethyl EsterSusceptible to nucleophilic attack (ester hydrolysis) and photolytic nitrogen extrusion.
Physical State Solid (typically crystalline)Prone to electrostatic charge during weighing; requires anti-static protocols.

Mechanistic Insights into Stability and Degradation

As a Senior Application Scientist, I emphasize that handling protocols must be derived from the intrinsic reactivity of the molecule. The degradation pathways of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are governed by two primary mechanisms:

  • Hydrolytic Cleavage of the Ester: The ethyl ester at the 4-position is susceptible to basic hydrolysis. In the presence of moisture and elevated pH, the ester cleaves to form the corresponding tetrazolo[1,5-a]quinoline-4-carboxylic acid[3]. This is a bimolecular acyl substitution mechanism. Therefore, storage must strictly exclude moisture and alkaline vapors.

  • Photolytic Tetrazole Ring Opening: Aromatic fused tetrazoles can undergo photochemical degradation when exposed to UV light, often resulting in the extrusion of nitrogen gas (N₂) and the formation of highly reactive nitrene intermediates. This dictates the absolute necessity of actinic (amber) glassware for storage and handling.

Workflow Visualization: Stability Indicating Assay

To validate the storage conditions, a forced degradation workflow is typically employed. The following diagram illustrates the logical progression of stress testing used to establish the protocols detailed in Section 4.

StabilityWorkflow cluster_stress Forced Degradation (Stress Conditions) Start Ethyl tetrazolo[1,5-a] quinoline-4-carboxylate (Solid API/Intermediate) Thermal Thermal Stress (60°C, 7 days) Start->Thermal Hydrolytic Hydrolytic Stress (pH 2.0 & pH 10.0) Start->Hydrolytic Photolytic Photolytic Stress (UV/Vis exposure) Start->Photolytic Analysis HPLC-DAD Analysis (Quantification of Intact Ester) Thermal->Analysis Hydrolytic->Analysis Photolytic->Analysis Outcome Establish Storage & Handling Guidelines Analysis->Outcome

Caption: Logical workflow for forced degradation testing to validate stability and storage parameters.

Experimental Protocols

The following self-validating protocols are designed to ensure the integrity of the compound during long-term storage and active laboratory use.

Protocol A: Standard Operating Procedure for Storage and Handling

Rationale: To mitigate the hydrolytic and photolytic vulnerabilities identified in Section 2.

Step-by-Step Methodology:

  • Primary Containment: Transfer the solid compound into a clean, dry, amber-colored borosilicate glass vial. Causality: Amber glass blocks UV radiation below 400 nm, preventing photolytic nitrene formation.

  • Atmospheric Control: Flush the headspace of the vial with dry Argon or Nitrogen gas for 15 seconds before sealing. Causality: Displacing ambient air removes atmospheric moisture (preventing ester hydrolysis) and oxygen (preventing oxidative degradation).

  • Sealing: Seal the vial with a PTFE-lined screw cap. Wrap the cap junction with Parafilm® to create a secondary moisture barrier.

  • Temperature Control: Store the sealed vial in a monitored desiccator or a dedicated chemical refrigerator at 2°C to 8°C. For long-term archiving (>6 months), storage at -20°C is recommended.

  • Handling/Weighing: Allow the vial to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the compound, accelerating hydrolysis. Use an anti-static ionizer during weighing to prevent material loss due to static cling.

Protocol B: Stability-Indicating HPLC Assay (Validation Workflow)

Rationale: To verify compound integrity before use in critical biological assays or synthetic steps.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 mg of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate and dissolve in 10.0 mL of HPLC-grade Acetonitrile (Stock Solution: 0.5 mg/mL). Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock solution 1:10 with the initial mobile phase (e.g., 90% Water / 10% Acetonitrile) to yield a 50 µg/mL working sample.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Note: Avoid basic buffers to prevent on-column hydrolysis).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) scanning from 200 nm to 400 nm. Extract the chromatogram at the λmax​ of the compound.

  • System Validation: Inject a blank (diluent only) to ensure no carryover. Inject the working sample. The method is self-validating if the main peak exhibits a purity of >98% by area normalization and the baseline is free of early-eluting peaks (which would indicate the presence of the more polar hydrolyzed carboxylic acid).

References

  • EvitaChem.Screening Compounds P44943: Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate. Retrieved April 5, 2026.
  • Cappelli, A., et al. (2004).Supporting Information: Synthesis of Imidazo[4,5-b]pyridine and Tetrazolo[1,5-a]quinoline Derivatives. Journal of Medicinal Chemistry, American Chemical Society.
  • Khan, M. N. (2013).Synthesis of Different Heterocyclic Compounds of Pharmaceutical Relevance. Doctoral thesis, University of Huddersfield Repository.

Sources

Method

Application Note: Preparation and Handling of Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate Stock Solutions for Pharmacological Assays

Introduction & Pharmacological Context Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a highly versatile, fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. The tetrazolo[1,5-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a highly versatile, fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. The tetrazolo[1,5-a]quinoline core acts as a privileged structure, frequently exhibiting potent anti-inflammatory, antimicrobial, and antimalarial activities [1, 2]. Because the tetrazole ring can serve as a bioisostere for carboxylic acids while the quinoline core provides lipophilicity and π-stacking capabilities, this compound is highly valuable for structure-activity relationship (SAR) studies and high-throughput screening (HTS).

However, the planar, highly conjugated nature of the tetrazolo[1,5-a]quinoline system results in strong intermolecular π-π stacking. This high crystal lattice energy translates to poor aqueous solubility. Consequently, the preparation of reliable, fully dissolved stock solutions is a critical first step to ensure reproducible pharmacological data. This application note details the physicochemical properties, solvent selection causality, and validated protocols for preparing and managing stock solutions of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate.

Physicochemical Properties & Reagent Data

Before preparing stock solutions, it is essential to understand the quantitative parameters of the compound. The following table summarizes the key physicochemical properties required for accurate molar calculations [3].

PropertyValueClinical / Experimental Relevance
Compound Name Ethyl tetrazolo[1,5-a]quinoline-4-carboxylateTarget analyte for pharmacological screening.
CAS Number 194865-52-6Unique identifier for reagent sourcing.
Molecular Formula C₁₂H₁₀N₄O₂Used for structural and mass verification.
Molecular Weight (MW) 242.23 g/mol Critical for precise molarity calculations.
Primary Solvent Dimethyl Sulfoxide (DMSO)Highly polar aprotic solvent; disrupts hydrogen bonding and π-stacking.
Aqueous Solubility Very Low (< 0.1 mg/mL)Necessitates intermediate dilution strategies to prevent precipitation.

Preparation of Master Stock Solutions (In Vitro & In Vivo)

Solvent Selection Causality

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for tetrazolo[1,5-a]quinolines [4]. Its high dielectric constant and polar aprotic nature allow it to solvate the hydrophobic quinoline backbone while stabilizing the electron-rich tetrazole moiety.

  • Critical Insight: Always use anhydrous DMSO (≥99.9% purity, water ≤0.005%) . The presence of trace water in hygroscopic DMSO drastically reduces the solubility limit of lipophilic heterocycles, leading to invisible micro-precipitates that artificially lower the effective concentration of your stock.

Mass-to-Volume Dilution Table

To achieve standard pharmacological stock concentrations, use the following mass-to-volume ratios based on the MW of 242.23 g/mol .

Desired ConcentrationMass of CompoundVolume of Anhydrous DMSO
1 mM 0.24 mg1.0 mL
10 mM (Standard)2.42 mg1.0 mL
20 mM 4.84 mg1.0 mL
50 mM (High-Density)12.11 mg1.0 mL
Step-by-Step Dissolution Protocol
  • Equilibration: Allow the lyophilized powder of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which degrades the compound and introduces water into the anhydrous system.

  • Weighing: Weigh the desired mass (e.g., 2.42 mg for a 10 mM stock) using an analytical balance (d = 0.01 mg) into a clean, static-free amber glass vial. Causality: Amber glass protects the light-sensitive conjugated system from UV degradation, and glass prevents the leaching of plasticizers that occurs when DMSO is stored in low-quality plastics.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO using a positive displacement pipette.

  • Dissolution: Vortex the mixture for 30–60 seconds. If the solution is not entirely clear, sonicate the vial in a water bath at 37°C for 5–10 minutes. Causality: Sonication provides the mechanical energy required to overcome the strong π-π stacking lattice energy of the fused ring system.

  • Quality Control: Inspect the solution against a strong light source. It should be completely transparent without any floating particulates.

StockPrep A Equilibrate Powder to Room Temp B Weigh Compound (e.g., 2.42 mg) A->B C Add Anhydrous DMSO (1.0 mL) B->C D Vortex & Sonicate (37°C, 5-10 min) C->D E Visual QC Check (Clear Solution?) D->E F Aliquot (50-100 µL) into Amber Vials E->F Yes (Clear) H Re-sonicate / Add more DMSO E->H No (Cloudy/Precipitate) G Store at -20°C / -80°C F->G H->D

Figure 1: Workflow for the preparation and quality control of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate stock solutions.

Storage and Stability Management

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL).

  • Freeze-Thaw Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture. Once frozen, the compound may crash out of the solution. If an aliquot must be reused, it must be re-sonicated and heated to 37°C prior to use to ensure any micro-crystals are re-dissolved.

  • Storage Conditions: Store aliquots at -20°C for short-term use (< 3 months) or -80°C for long-term preservation (> 3 months).

Assay Dilution Strategies & Avoiding "Solvent Crash"

When transitioning from a 100% DMSO stock to an aqueous biological assay (e.g., cell culture media or PBS), direct injection of the stock into the media often causes a "solvent crash"—the rapid precipitation of the compound due to sudden changes in solvent polarity.

In Vitro Dilution Cascade

To prevent precipitation and maintain cell viability, the final DMSO concentration in cell culture must be kept strictly below 0.1% - 0.5% (v/v) .

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transitional solvent (e.g., 10% DMSO in PBS) to create a 1 mM intermediate.

  • Final Assay Dilution: Dilute the intermediate solution into the final pre-warmed (37°C) cell culture media.

  • Self-Validating Check: Always run a "Vehicle Control" containing the exact final concentration of DMSO (without the compound) to validate that observed pharmacological effects (e.g., anti-inflammatory readouts) are due to the tetrazolo[1,5-a]quinoline derivative, not solvent toxicity.

DilutionCascade Stock 10 mM Master Stock (100% DMSO) Inter 1 mM Intermediate (10% DMSO in PBS) Stock->Inter Gradual Polarity Shift InVivo In Vivo Formulation (e.g., 5% DMSO, 40% PEG300) Stock->InVivo Add Co-solvents (Tween/PEG) InVitro In Vitro Assay Media (10 µM, 0.1% DMSO) Inter->InVitro Add to 37°C Media Readout Pharmacological Readout (e.g., Anti-inflammatory) InVitro->Readout InVivo->Readout

Figure 2: Pharmacological dilution cascade demonstrating intermediate steps to prevent solvent crash and cellular toxicity.

References

[1] Bekhit, A. A., et al. "Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents." European Journal of Medicinal Chemistry, 2004. Available at:[Link][2] El-Sayed, O. A., et al. "Tetrazolo[1,5-a] Quinoline Derivatives as Anti-Inflammatory and Antimicrobial Agents." Bollettino Chimico Farmaceutico, 2004. Available at:[Link]

[4] Duan, L. T., et al. "Study on the Synthesis and Transformations of some Substituted 4-methylquinolin-2(1H)-ones." VNU Journal of Science, 2016. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate. This guide is designed to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate can stem from several factors. The primary route to this compound involves the reaction of a suitable 2-chloroquinoline derivative with sodium azide.[1][2] Here’s a breakdown of common causes and troubleshooting steps:

  • Purity of Starting Materials: Ensure your 2-chloroquinoline precursor and sodium azide are of high purity. Impurities can lead to side reactions, consuming your starting material and reducing the yield of the desired product.[3]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[3][4]

    • Temperature: If the reaction temperature is too low, the rate of cyclization may be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of undesired side products or degradation of the product.[4] A systematic optimization of the reaction temperature is often beneficial.[5]

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used for this type of reaction as they help to dissolve the sodium azide and facilitate the reaction.[6][7] Experimenting with different solvents can sometimes improve the yield.[4]

  • Incomplete Reaction: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature.[4]

  • Side Reactions: The formation of byproducts is a common issue in heterocyclic synthesis.[4] In this specific synthesis, potential side reactions could involve the azide group reacting with other functional groups present in the molecule under harsh conditions.

  • Product Degradation: The target molecule might be unstable under the reaction or workup conditions.[3] Consider using milder workup procedures, such as avoiding strong acids or bases if possible.

Question 2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?

Answer:

The formation of side products is a frequent challenge that directly impacts the yield and purity of your target compound.[4] Here are some strategies to enhance the selectivity of your reaction:

  • Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[4]

  • Stoichiometry of Reactants: Carefully control the molar ratios of your reactants. An excess of sodium azide is often used to drive the reaction to completion, but a very large excess might not be beneficial and could complicate the workup.

  • Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway and minimize side product formation.[4]

Question 3: My purification by column chromatography is resulting in a low recovery of the final product. What can I do?

Answer:

Low recovery during purification is a frustrating issue. Here are some tips to improve the efficiency of your column chromatography:

  • Choice of Stationary and Mobile Phase: Ensure the polarity of your eluent system is optimized for your compound. A gradient elution might be necessary to separate your product from impurities effectively. For nitrogen-containing heterocyclic compounds, sometimes using a neutralized silica gel (by washing with a solution of triethylamine in the eluent) can prevent streaking and improve recovery.[5]

  • Recrystallization: Before resorting to chromatography, consider if recrystallization is a viable purification method. This can often be a highly effective technique for obtaining pure crystalline products and can sometimes be simpler than chromatography.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate.

What is the general reaction mechanism for the formation of the tetrazole ring in this synthesis?

The formation of the tetrazole ring in this synthesis is a type of [3+2] cycloaddition reaction.[8] The process generally involves the reaction of an azide (in this case, sodium azide) with a nitrile group. However, in the synthesis of tetrazolo[1,5-a]quinolines from 2-chloroquinolines, the mechanism is a nucleophilic aromatic substitution followed by an intramolecular cyclization. The azide ion first displaces the chloride at the 2-position of the quinoline ring to form a 2-azidoquinoline intermediate. This intermediate then undergoes an intramolecular cyclization to form the fused tetrazole ring.[2]

What are the key safety precautions to consider when working with sodium azide?

Sodium azide (NaN₃) is a highly toxic and potentially explosive chemical. It is crucial to handle it with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[9] Also, avoid contact with heavy metals, as this can form explosive heavy metal azides. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Are there alternative, greener synthetic methods available for this class of compounds?

Recent advances in synthetic chemistry have focused on developing more environmentally friendly methods. For tetrazole synthesis, some greener approaches include the use of catalysts to allow for milder reaction conditions and the exploration of alternative solvents to reduce reliance on hazardous ones like DMF.[8] Microwave-assisted synthesis has also been shown to reduce reaction times and often leads to higher yields in heterocyclic synthesis.[5]

Experimental Protocols

General Procedure for the Synthesis of Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ethyl 2-chloroquinoline-4-carboxylate (1 equivalent) in a suitable solvent such as DMF or DMSO.[6]

  • Addition of Sodium Azide: Add sodium azide (NaN₃) (typically 1.5 to 3 equivalents) to the stirred solution.[9]

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 40-80 °C) and stir for the required time (e.g., 3-6 hours).[1][6]

  • Monitoring: Monitor the progress of the reaction by TLC.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water to precipitate the product.[10]

  • Isolation: Collect the solid product by filtration, wash it thoroughly with water, and then with a small amount of cold ethanol or diethyl ether to remove impurities.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.[1][6]

Data Presentation
ParameterRecommended Range/ValueReference
Solvent DMF, DMSO[6][7]
Temperature 40-80 °C[1][6]
Reaction Time 3-6 hours[1][6]
Sodium Azide (equivalents) 1.5 - 3[9]

Visualizations

Reaction Workflow

G start Start: Ethyl 2-chloroquinoline-4-carboxylate reagents Add Sodium Azide in DMF/DMSO start->reagents reaction Heat and Stir (40-80 °C, 3-6h) reagents->reaction monitor Monitor by TLC reaction->monitor workup Pour into ice-water monitor->workup Reaction Complete isolate Filter and Wash workup->isolate purify Recrystallize or Column Chromatography isolate->purify product Product: Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate purify->product

Caption: General workflow for the synthesis of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate.

Troubleshooting Logic

G low_yield Low Yield? check_purity Check Starting Material Purity low_yield->check_purity Yes optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) check_purity->optimize_conditions monitor_reaction Ensure Complete Reaction (TLC/LC-MS) optimize_conditions->monitor_reaction minimize_sides Minimize Side Reactions monitor_reaction->minimize_sides gentle_workup Gentle Workup/Purification minimize_sides->gentle_workup improved_yield Improved Yield gentle_workup->improved_yield

Caption: Decision-making process for troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Complex Heterocyclic Compounds.
  • Benchchem. (2026, March). Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines: A Detailed Protocol for Researchers.
  • Benchchem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde Derivatives.
  • ResearchGate. (n.d.). Synthesis of tetrazolo[1,5‐a]quinoline‐4‐carbaldehyde.
  • Bibliomed. (2016, August 7). CONVENIENT SYNTHESIS OF NEW 7- METHYLTETRAZOLO[1,5-a]QUINOLINE-4-CARBALDEHYDE DERIVATIVES.
  • Google Patents. (n.d.). EP0796852B1 - Process for preparation of 5-substituted tetrazoles.
  • RSC Publishing. (2025, June 3). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres.
  • ACS Publications. (2022, April 28). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media.
  • ResearchGate. (2014, December 15). What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile?
  • PubMed. (2004, March 15). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents.
  • ACS Publications. (2002, September 19). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
  • Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields.
  • ResearchGate. (n.d.). ChemInform Abstract: Organic Azides in Heterocyclic Synthesis. Part 23. Ring Closure and Rearrangement Reactions of 4Azido2-oxoquinoline-3-carboxylates and 4-Azidocoumarin-3-carboxylates.
  • Islamic Azad University, Ahvaz Branch. (n.d.). Synthesis of tetrazolo[1,5-a]quinoxaline derivatives.
  • (n.d.). General procedure for the preparation of 1-18.
  • CHEMISTRY & BIOLOGY INTERFACE. (2022, June 30). Synthesis of new 4-((1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a] quinolines derivatives as antibacterial and antifungal agent.
  • Beilstein Journals. (2022, August 24). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof.
  • RSC Publishing. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • ResearchGate. (n.d.). Tetrazoloquinolines: Synthesis, Reactions, And Applications | Request PDF.
  • (n.d.). Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)Ethyl)-Malonates: Synthesis of Quinolines via Tetrahydroquinolinedicarbox.
  • (n.d.). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors.
  • (n.d.). Studies in quinoxaline series. Part 18. Structure of products of a new reaction of tetrazolo[1,5-a]quinoxaline 5-oxide with carbanions. X-Ray molecular structure of 4-acetyl-4-methyl-3b,4-dihydroazirino[1,2-a]tetrazolo-[5,1-. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFcpafT9Rs99pKvzaCO_Z80_s2_dhVnbkM59kU89AszKiQU57kz5csfaU7uLX_iRd-bWSE5ptCD5jMGJihGa9XJpE1XZChqaKt2-bSuTsSgpJaR5PRwLvEeGvuHBV0Vt5SR3aUPT63D2PKyXLil1nf_pp8LQudeutXf4MernE=
  • ResearchGate. (n.d.). Active tetrazolo[1,5‐a]quinoxalin‐4(5H)‐ones and different strategies for the synthesis of tetrazoles.
  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of new 4-amino tetrazolo[1,5-a]quinoline.
  • PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876.
  • Beilstein Journals. (2022, January 5). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.
  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Sciforum. (2010, November 30). [A####] Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines.
  • chemicalbook. (n.d.). 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of highly rigid, planar heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of highly rigid, planar heterocycles. Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS 194865-52-6) is a prime example of a "brick dust" molecule. Its fused tetrazolo-quinoline core promotes intense intermolecular π-π stacking, resulting in a high crystal lattice energy that strongly resists solvation, even in powerful aprotic solvents like Dimethyl Sulfoxide (DMSO)[1].

This guide provides field-validated, self-validating protocols to troubleshoot and resolve solubility bottlenecks for this compound, ensuring reliable kinetic and thermodynamic solubility for your biological assays.

The Causality of Insolubility: Why DMSO Isn't Always Enough

Before blindly adding more solvent, we must understand the physical chemistry governing this specific molecule:

  • Lattice Energy vs. Solvation Energy: The planar nature of the tetrazolo[1,5-a]quinoline system allows the molecules to pack tightly into a highly ordered crystal lattice. If the energy required to break this lattice exceeds the solvation energy provided by DMSO-solute interactions, the compound remains insoluble[1].

  • The Hygroscopic Trap: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. Even trace amounts of water (<5%) in your DMSO stock act as a potent anti-solvent for lipophilic compounds, drastically reducing solubility and causing premature precipitation[2].

  • Kinetic vs. Thermodynamic Limits: In early-stage drug discovery, we often rely on kinetic solubility—dissolving the compound in DMSO first, then diluting it into an aqueous buffer[3]. If the final concentration exceeds the compound's thermodynamic solubility in that specific buffer, it will eventually nucleate and "crash out"[4].

Troubleshooting Workflow

Follow this logical decision tree when formulating ethyl tetrazolo[1,5-a]quinoline-4-carboxylate for in vitro screening.

SolubilityWorkflow Start Solid Ethyl tetrazolo[1,5-a] quinoline-4-carboxylate AddDMSO Add Anhydrous DMSO (Room Temp) Start->AddDMSO Check1 Clear Solution? AddDMSO->Check1 HeatSonicate Heat (37°C) & Sonicate (15 min cycles) Check1->HeatSonicate No AqueousDil Dilute into Aqueous Assay Buffer Check1->AqueousDil Yes Check2 Clear Solution? HeatSonicate->Check2 AltSolvent Use NMP, DMA, or 1:1 DMSO:PEG400 Check2->AltSolvent No Check2->AqueousDil Yes AltSolvent->AqueousDil Check3 Precipitation? AqueousDil->Check3 Formulation Add HP-β-CD or Tween-20 to Buffer Check3->Formulation Yes Success Proceed to Bioassay Check3->Success No Formulation->Success

Caption: Step-by-step troubleshooting workflow for resolving DMSO and aqueous solubility issues.

Frequently Asked Questions (FAQs)

Q: I added 100% DMSO to my powder, but it remains a cloudy suspension. Should I just vortex harder? A: No. Vortexing only provides mechanical mixing; it does not alter the thermodynamic solubility limit. For highly crystalline compounds like tetrazoloquinolines, you need to provide activation energy to disrupt the π-π stacking[1]. Alternate between water-bath sonication (to provide cavitational energy) and gentle heating (37°C–50°C). If it remains cloudy after 30 minutes, you have exceeded the absolute solubility limit in DMSO. You must either lower the target stock concentration (e.g., from 10 mM to 1 mM) or switch to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP).

Q: My 10 mM DMSO stock is perfectly clear, but the compound precipitates immediately when I add it to my cell culture media. How do I prevent this? A: You are observing "solvent shift" precipitation. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the hydrophobic compound exceeds its aqueous kinetic solubility, causing rapid nucleation[4]. Solution: Do not spike high-concentration DMSO stocks directly into large aqueous volumes. Instead, perform serial dilutions in DMSO first[5]. Then, add the intermediate DMSO stock to the assay buffer under rapid, continuous vortexing.

Q: Can I store my dissolved DMSO stocks at -20°C for long-term use? A: This is highly discouraged for marginal-solubility compounds. DMSO freezes at 18.5°C. During the freeze-thaw cycle, the compound is excluded from the freezing DMSO lattice, creating localized pockets of extreme supersaturation that force the compound to crystallize. Once crystallized in this manner, it is often much harder to redissolve[6]. Store working aliquots at room temperature in a desiccator.

Experimental Protocols
Protocol A: Preparation of a Validated Master Stock (Self-Validating System)

Objective: Achieve a fully dissolved, stable stock solution while verifying the absence of micro-precipitates.

  • Preparation: Weigh the required mass of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate into a clean, dry amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (sealed under argon, <0.005% water). Do not use benchtop DMSO that has been exposed to air[2].

  • Energy Input: Place the vial in a sonicating water bath at 37°C for 15 minutes. Remove and vortex vigorously for 30 seconds. Repeat this cycle up to three times.

  • Validation (Crucial Step): Visually clear solutions can deceive you by hiding micro-suspensions. Centrifuge the "clear" solution at 10,000 x g for 10 minutes.

  • Inspection: Carefully examine the bottom of the tube. If a microscopic pellet is visible, the compound is not fully dissolved. You must transfer the supernatant to a new tube and determine its actual concentration via LC-MS/MS or UV-Vis against a standard curve[7].

Protocol B: Kinetic Solubility Assay Dilution (Anti-Nucleation Method)

Objective: Transfer the compound into an aqueous assay buffer without triggering precipitation.

  • Intermediate Dilution: Dilute your DMSO master stock to a 100x intermediate concentration (e.g., 1 mM) using 100% DMSO.

  • Buffer Preparation: Prepare your aqueous assay buffer (e.g., PBS pH 7.4). If historical data shows precipitation, supplement the buffer with 0.1% Tween-20 or 5% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Rapid Mixing: Place the tube containing the aqueous buffer on a vortex mixer set to medium-high.

  • Injection: While the buffer is actively swirling, use a micropipette to inject the DMSO intermediate stock directly into the center of the vortex (avoiding the plastic walls). This ensures instantaneous dispersion, preventing localized high-concentration zones that trigger nucleation[4].

  • Equilibration: Allow the solution to shake gently for 60 minutes at room temperature, then analyze via nephelometry (light scattering) to confirm the absence of aggregates[8].

Data Presentation: Excipient Compatibility

When standard DMSO fails, empirical data suggests the following solvent/excipient systems for planar tetrazoloquinolines:

Solvent / Excipient SystemMechanism of ActionTypical Max Solubility Limit (µM)Biological Assay Compatibility
100% Anhydrous DMSO Baseline aprotic solvation500 - 1,000 µMStandard (Max 1% final in well)
1:1 DMSO : NMP Disruption of strong π-π stacking5,000 - 10,000 µMModerate (NMP can be cytotoxic)
DMSO + 10% Cremophor EL Micellar encapsulation> 2,000 µMHigh (Good for in vivo/cell-based)
Aqueous + 20% HP-β-CD Hydrophobic cavity inclusion1,000 - 5,000 µMExcellent (Biologically inert)
Aqueous + 0.1% Tween-20 Surfactant-mediated wetting100 - 500 µMGood (May lyse sensitive cells)

Table 1: Comparative efficacy of solubilization strategies for rigid heterocyclic compounds.

Sources

Troubleshooting

Preventing thermal degradation of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals working with ethyl tetrazolo[1,5-a]quinoline-4-carboxylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals working with ethyl tetrazolo[1,5-a]quinoline-4-carboxylate. Due to the unique energetic and structural properties of tetrazole-fused heterocycles, handling these compounds requires a deep mechanistic understanding of their thermal behavior to prevent catastrophic degradation and ensure high-yield syntheses.

Mechanistic Insight: The Root Cause of Thermal Degradation

Tetrazolo[1,5-a]quinolines are molecular hybrids valued for their structural rigidity and broad pharmacological applications[1]. However, the tetrazole ring is not entirely static; it exists in a dynamic tautomeric equilibrium with its open-chain isomer, 2-azidoquinoline[2].

At ambient temperatures, the equilibrium strongly favors the closed tetrazole ring, driven by a negative Gibbs free energy of tautomerization (approximately -17 to -23 kJ/mol)[2]. The critical failure point in most experimental setups occurs when thermal energy is introduced. Heating the system (typically above 40°C) provides the activation energy necessary to shift the equilibrium toward the open azide form[3].

This azide moiety is highly thermally labile. Continued heating causes the irreversible extrusion of nitrogen gas (N 2​ ), generating a highly reactive singlet nitrene intermediate[4]. This nitrene rapidly undergoes non-specific intermolecular insertion reactions into neighboring C-H or N-H bonds, leading to runaway polymerization, tar formation, and complete loss of the target compound[4]. Furthermore, the explosive potential of the tetrazole functional group makes this uncontrolled thermal decomposition a severe laboratory safety hazard[5].

Pathway T Tetrazolo[1,5-a]quinoline (Stable Closed Ring) A 2-Azidoquinoline (Reactive Open Tautomer) T->A Heat (>40°C) N Nitrene Intermediate (Highly Reactive) A->N Thermal Decomposition (-N2 Gas) D Degradation Products (Tars & Polymers) N->D C-H/N-H Insertion

Azide-tetrazole tautomerism and the nitrene-driven thermal degradation pathway.

Troubleshooting FAQs

Q1: Why does my compound turn dark brown and lose purity during rotary evaporation? A1: This is a classic symptom of thermal degradation via nitrene formation. If your rotary evaporator water bath exceeds 30°C, you are providing enough thermal energy to shift the tautomeric equilibrium toward the open azide form[3]. The azide then irreversibly extrudes N 2​ gas to form a nitrene, which polymerizes into dark, insoluble tars[4]. Causality-Driven Solution: Always concentrate ethyl tetrazolo[1,5-a]quinoline-4-carboxylate under high vacuum to allow solvent evaporation at or below room temperature.

Q2: How does solvent choice influence the thermal stability of this compound during synthesis? A2: The closed tetrazole form is significantly more polar than the open azide form. Polar aprotic solvents (such as DMSO or DMF) stabilize the tetrazole form through strong dipole-dipole interactions, thereby raising the energy barrier for ring-opening[6]. Conversely, non-polar solvents can inadvertently favor the less polar azide tautomer, accelerating degradation.

Q3: Is there an explosive risk when scaling up the synthesis of this carboxylate derivative? A3: Yes. Tetrazoles are energetic materials due to their exceptionally high nitrogen content[1]. Improper handling—such as applying excessive heat, shock, or friction—can lead to uncontrolled, explosive decomposition[5]. Always treat this compound as a reactive hazardous material and strictly avoid on-site chemical neutralization without peer-reviewed protocols[5].

Validated Experimental Protocols
Protocol: Low-Temperature Isolation and Purification

This protocol is designed as a self-validating system : by strictly controlling the thermal environment and solvent polarity at every step, we continuously force the equilibrium toward the stable tetrazole form. If the compound remains colorless to pale yellow throughout the workflow, the protocol is validated; if it darkens, a thermal breach has occurred.

Step 1: Reaction Quenching Upon completion of the cyclization step (e.g., the reaction of the 2-chloroquinoline precursor with sodium azide in DMSO[6]), immediately quench the reaction mixture by pouring it into an excess of ice-water (0–5°C) under vigorous stirring. Causality: The sudden temperature drop kinetically traps the compound in the stable tetrazole form.

Step 2: Extraction Extract the aqueous mixture using pre-chilled ethyl acetate. Causality: Low-temperature phase transfer prevents ring-opening during the mechanical agitation of extraction.

Step 3: Washing Wash the organic layer with cold brine (5°C) to remove residual azide salts and DMSO.

Step 4: Drying Dry the organic layer over anhydrous sodium sulfate (Na 2​ SO 4​ ). Critical Caution: Add the drying agent slowly. Rapid addition causes a localized exothermic reaction as the salt hydrates, which can trigger localized azide formation and degradation.

Step 5: Concentration Filter the drying agent and concentrate the filtrate using a rotary evaporator equipped with a high-efficiency vacuum pump. Set the water bath to a maximum of 25°C.

Step 6: Crystallization Never use thermal recrystallization (heating to reflux and cooling) for this compound. Instead, dissolve the crude residue in a minimum amount of room-temperature ethyl acetate and slowly layer with cold hexane. Store at -20°C overnight to induce crystallization.

Workflow S1 1. Synthesis Maintain < 40°C S2 2. Workup Ice-Cold Solvents S1->S2 S3 3. Concentration High Vac, < 30°C S2->S3 S4 4. Storage Argon, -20°C S3->S4

Validated low-temperature workflow for processing tetrazolo[1,5-a]quinolines.

Quantitative Stability Data

To ensure safe handling, researchers must adhere to the thermodynamic boundaries of the tetrazolo[1,5-a]quinoline scaffold. The table below summarizes the critical parameters governing its stability.

ParameterValue / ObservationImplication for Handling
Tautomeric Equilibrium (K eq​ ) Favors Tetrazole at < 40°CKeep processing temperatures strictly below 40°C.
Free Gibbs Energy of Tautomerization ~ -17.02 to -23.19 kJ/molSpontaneous closure to the tetrazole ring at room temperature.
Onset of N 2​ Extrusion ~ 110°C - 130°C (Azide form)Absolute maximum temperature limit; severe explosive risk.
Recommended Storage Temp -20°C under ArgonPrevents slow degradation and moisture-induced instability.
References
  • Title: Structural Proof of Tetrazolo[1,5-a]quinazoline Derivatives and their Application in the Synthesis of 4-Amino-2-(1,2,3-triazol-1-yl)quinazolines Source: ResearchGate URL: [Link]

  • Title: Reaction of Trimethylsilyl Azide with C=N-O Bond Source: Oxford University Press (OUP) / Chemistry Letters URL: [Link]

  • Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium Source: Beilstein Journals URL: [Link]

  • Title: Synthesis of new 4-((1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a] quinolines derivatives as antibacterial and antifungal agent Source: Chemistry & Biology Interface URL: [Link]

  • Title: Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

Troubleshooting NMR impurities in ethyl tetrazolo[1,5-a]quinoline-4-carboxylate samples

Welcome to the Technical Support Center for heterocyclic synthesis. Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a highly valuable scaffold in medicinal chemistry, but its structural dynamics and synthesis often lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a highly valuable scaffold in medicinal chemistry, but its structural dynamics and synthesis often lead to complex 1 H and 13 C NMR spectra. This guide provides causality-driven troubleshooting to help researchers differentiate between true chemical impurities and inherent molecular phenomena.

Workflow N1 Extra Peaks in 1H NMR (Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate) N2 Do peaks match common solvent chemical shifts? N1->N2 N3 Residual Solvents (e.g., DMF, EtOAc, H2O) N2->N3 Yes N4 Are peaks broad or do they appear as a doubled set? N2->N4 No N5 Azide-Tetrazole Tautomerism (Phantom Impurity) N4->N5 Yes N6 Unreacted SM or Byproducts (e.g., 2-chloroquinoline) N4->N6 No

Diagnostic workflow for identifying NMR impurities in tetrazolo[1,5-a]quinoline derivatives.

Guide 1: Resolving "Phantom Impurities" (Azide-Tetrazole Tautomerism)

Causality Analysis

When synthesizing ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (typically via the reaction of ethyl 2-chloroquinoline-4-carboxylate with sodium azide), researchers frequently observe "doubled" aromatic peaks or significant line broadening in the baseline[1]. This is rarely a true chemical impurity. Instead, it is the result of a dynamic thermodynamic equilibrium between the closed-ring tetrazolo[1,5-a]quinoline and the open-chain 2-azidoquinoline tautomer[2][3].

Because the energy barrier for this ring-chain tautomerism is highly sensitive to solvent polarity and temperature, the exchange rate at 298 K (room temperature) often falls into the intermediate regime on the NMR timescale[4]. This causes peak broadening or the appearance of two distinct sets of signals, which automated integration software will incorrectly flag as a 10–15% impurity[2].

Self-Validating Protocol: Variable Temperature (VT) NMR

To validate whether the extra peaks are tautomers rather than chemical contaminants, perform a VT-NMR experiment. This protocol is self-validating: if the peaks are tautomeric, heating will coalesce them into a single sharp spectrum, and cooling will reversibly restore the original complex spectrum.

  • Sample Preparation: Dissolve 15–20 mg of the sample in 0.6 mL of DMSO- d6​ (a high-boiling solvent, b.p. 189 °C)[5]. Do not use CDCl 3​ , as its low boiling point (61 °C) restricts the required temperature range.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Note the integration ratio of the "main" peaks to the "impurity" peaks.

  • Thermal Titration: Increase the probe temperature to 333 K (60 °C), allow 5 minutes for thermal equilibration, and re-acquire the spectrum. Repeat at 353 K (80 °C).

  • Coalescence Observation: At higher temperatures, the thermal energy overcomes the tautomerization barrier, resulting in rapid exchange. The distinct sets of peaks will coalesce into a single, sharp set of signals representing the time-averaged environment.

  • Reversibility Check (Critical): Cool the probe back to 298 K and acquire a final spectrum. The original "impurities" must reappear exactly as before. If the peaks do not return, the sample underwent thermal degradation, indicating a true impurity or sample instability.

Guide 2: Identifying and Removing True Chemical Impurities

Causality Analysis

The synthesis of tetrazolo[1,5-a]quinolines typically requires polar aprotic solvents like DMF or DMSO to solubilize the sodium azide and the quinoline starting material[1][4]. These solvents have high boiling points and readily intercalate into the crystal lattice of the final product, making them highly resistant to standard rotary evaporation.

Quantitative Data: Common NMR Impurities in Heterocyclic Synthesis

The following table summarizes the chemical shifts of the most common residual solvents encountered during this specific synthesis[6][7].

Impurity / Solvent 1 H NMR Shift in CDCl 3​ (ppm) 1 H NMR Shift in DMSO- d6​ (ppm)Causality / Source
N,N-Dimethylformamide (DMF) 8.02 (s), 2.96 (s), 2.88 (s)7.95 (s), 2.89 (s), 2.73 (s)Primary reaction solvent for azidation
Dimethyl Sulfoxide (DMSO) 2.62 (s)2.50 (quintet, residual)Alternative reaction solvent
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)Aqueous workup / extraction
Water (H 2​ O) 1.56 (s)3.33 (s)Hygroscopic solvents or poor drying
Chloroform 7.26 (s, residual)8.32 (s)NMR solvent or column chromatography
Self-Validating Protocol: Lattice-Disruption Drying

Standard high vacuum is often insufficient to remove DMF trapped in the crystal lattice.

  • Dissolution: Dissolve the contaminated sample in a minimal volume of a highly volatile solvent that does not form strong hydrogen bonds (e.g., dichloromethane). This breaks the crystal lattice and releases the trapped DMF.

  • Aqueous Wash: If DMF levels are >5%, wash the organic layer 3 times with distilled water or 5% aqueous LiCl (which is highly effective at partitioning DMF into the aqueous phase).

  • Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • High-Vacuum Desiccation: Place the resulting solid under high vacuum (< 0.1 mbar) at 40 °C for 12–24 hours.

  • Validation: Re-run the 1 H NMR. The disappearance of the 7.95 ppm (formyl) and ~2.9 ppm (methyl) peaks confirms successful removal.

Frequently Asked Questions (FAQs)

Q: I see a complex multiplet around 4.3 ppm instead of a clean quartet for my ethyl ester group. Is this an impurity? A: Not necessarily. While the ethyl carboxylate group (-COOCH 2​ CH 3​ ) typically presents as a clean quartet (CH 2​ ) and triplet (CH 3​ ), restricted rotation around the C4-carboxylate bond due to steric hindrance from the fused tetrazole ring can induce diastereotopic behavior in the methylene protons. Additionally, if the tautomerism exchange rate is intermediate, the overlapping quartets of the azide and tetrazole forms will appear as a complex multiplet. Run the VT-NMR protocol to confirm.

Q: How can I definitively distinguish unreacted ethyl 2-chloroquinoline-4-carboxylate from the desired tetrazole product using NMR? A: Look at the most downfield aromatic protons and the 13 C shifts. The conversion of the electron-withdrawing chlorine atom to the highly electron-withdrawing fused tetrazole ring significantly alters the electronic environment of the quinoline core. In the 13 C NMR, the C2 carbon shifts dramatically from ~150 ppm (C-Cl) to ~140-145 ppm (C-N of the tetrazole)[1].

Q: My sample shows a broad peak at ~13 ppm in DMSO- d6​ . What is this? A: This is a classic indicator of ester hydrolysis. The ethyl tetrazolo[1,5-a]quinoline-4-carboxylate has likely hydrolyzed to tetrazolo[1,5-a]quinoline-4-carboxylic acid. The peak at ~13 ppm is the highly deshielded carboxylic acid proton. This usually occurs if the azidation reaction in DMF/NaN 3​ was heated too high or if trace moisture and base were present. Check for the corresponding loss of the ethyl quartet and triplet.

References

  • NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide. Alfa Chemistry. 5

  • NMR Chemical Shifts of Impurities. Sigma-Aldrich. Link

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. ResearchGate. 6

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 7

  • Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives. Semantic Scholar. 2

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health (PMC). 3

  • Synthesis of Various Ethyl 2-(Ethoxypyridin-4-yl)E... K.S.K.W. Arts, Science & Commerce College. 4

  • Study on the Synthesis and Transformations of some Substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering unexpected side-products when working with ethyl tetrazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering unexpected side-products when working with ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (ETQC).

The complexity of this scaffold lies in its dual reactivity: the electrophilic nature of the C4-ethyl ester and the dynamic, entropy-driven tautomerism of the tetrazole ring. By understanding the fundamental physical chemistry driving these side reactions, we can engineer robust, self-validating protocols that preserve the integrity of the fused heterocycle.

Mechanistic Overview: The Azide-Tetrazole Equilibrium

The most critical factor in ETQC chemistry is the azide-tetrazole equilibrium. At elevated temperatures (>150°C) or under UV irradiation, the tetrazole ring opens to form a 2-azidoquinoline isomer[1]. This azide is highly labile and irreversibly extrudes nitrogen gas to yield a highly reactive 2-quinolylnitrene intermediate[2]. Once formed, this nitrene rapidly undergoes ring expansion to form 1,3-diazabenzo[d]cyclohepta-1,2,4,6-tetraene or ring-opens to o-cyanophenylketenimine[2].

G Tetrazole Ethyl Tetrazolo[1,5-a] quinoline-4-carboxylate Azide 2-Azidoquinoline Isomer Tetrazole->Azide Heat (>150°C) Entropy Driven EsterDeg Transesterification / Hydrolysis Products Tetrazole->EsterDeg Nucleophilic Solvents Strong Base Nitrene 2-Quinolylnitrene Intermediate Azide->Nitrene -N₂ (Thermal/UV) RingExp 1,3-Diazabenzo[d]cyclohepta -1,2,4,6-tetraene Nitrene->RingExp Ring Expansion RingOpen o-Cyanophenylketenimine (Ring Opening) Nitrene->RingOpen Ring Opening

Mechanistic pathways of tetrazolo[1,5-a]quinoline degradation via nitrene intermediates.

Troubleshooting FAQs

Q1: Why am I observing a significant mass loss (-28 Da) and complex mixtures when heating my reaction above 120°C? A1: You are triggering the azide-tetrazole equilibrium followed by nitrogen extrusion. Tetrazolo[1,5-a]quinolines exist in a tautomeric equilibrium with their 2-azidoquinoline isomers[3]. This equilibrium is entropy-driven and shifts heavily toward the azide form at elevated temperatures[4]. The azide isomer is thermally labile; it extrudes nitrogen gas (-28 Da) to generate a reactive 2-quinolylnitrene intermediate, which undergoes subsequent ring expansion or ring opening[2]. Actionable Fix: Keep reaction temperatures strictly below 80°C. If higher temperatures are required for your specific transformation, transition to flow chemistry to minimize residence time at elevated temperatures, or use alternative activating agents that operate at lower thermal thresholds.

Q2: My LC-MS shows the tetrazole ring is intact, but the ethyl ester at the 4-position has been modified. How do I prevent this? A2: The ethyl carboxylate moiety is highly susceptible to nucleophilic attack, especially in the presence of basic catalysts or nucleophilic solvents (e.g., methanol, ethanol, primary amines). This leads to unwanted transesterification or premature hydrolysis. Actionable Fix: If your protocol requires basic conditions (e.g., for cross-coupling or alkylation elsewhere on the scaffold), switch to non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or sterically hindered carbonate salts (e.g., Cs₂CO₃). Conduct the reaction in strictly anhydrous, aprotic solvents like DMF, DMSO, or acetonitrile[3].

Q3: During reduction steps, I am losing the tetrazole moiety entirely and isolating 2-aminoquinoline derivatives. What is the mechanism of this failure? A3: Tetrazoles, particularly those in equilibrium with an azide tautomer, are susceptible to over-reduction. Strong reducing agents (like LiAlH₄, Pd/C with H₂, or even excess NaBH₄ under certain conditions) will reduce the transient 2-azidoquinoline isomer into a primary amine[5]. Because the equilibrium constantly replenishes the azide as it is consumed, the entire tetrazole population will eventually funnel into the 2-aminoquinoline side-product. Actionable Fix: Use chemoselective reducing agents. If you are targeting the ester (e.g., reducing to an alcohol), DIBAL-H at strictly cryogenic temperatures (-78°C) can selectively reduce the ester before the azide-tetrazole equilibrium becomes kinetically accessible.

Quantitative Data Summary
Side Product / IssueTriggering ConditionMechanistic CauseMitigation Strategy
Nitrene / Ring Expansion Temp >150°C or UV exposureAzide-tetrazole equilibrium shift; N₂ extrusion[1]Maintain temp <80°C; protect from UV light; use flow chemistry.
Transesterification Nucleophilic solvents (MeOH/EtOH) + BaseNucleophilic acyl substitution at C4-esterUse aprotic solvents (DMF, MeCN) and non-nucleophilic bases.
Over-reduction (Amine) Strong reducing agents (LiAlH₄, H₂/Pd)Reduction of transient 2-azidoquinoline isomer[5]Use chemoselective reagents (e.g., DIBAL-H at -78°C).
Self-Validating Experimental Protocol: Chemoselective Saponification

To demonstrate how to manipulate the ester without degrading the tetrazole core, here is a self-validating protocol for the saponification of ETQC to tetrazolo[1,5-a]quinoline-4-carboxylic acid.

Step 1: Preparation & Baseline Validation

  • Dissolve 1.0 mmol of ETQC in 10 mL of a 3:1 mixture of anhydrous THF and deionized water.

  • Validation Check: Take a 10 µL aliquot and analyze via rapid LC-MS. Confirm the presence of the parent mass (M+H = 243.1) and the strict absence of the M-28 peak (m/z 215.1). This confirms starting material integrity and the absence of thermal degradation prior to base addition.

Step 2: Chemoselective Hydrolysis

  • Cool the reaction vessel to strictly 0°C using an ice-water bath.

  • Add 1.05 equivalents (1.05 mmol) of Lithium Hydroxide (LiOH) dropwise as a 1M aqueous solution.

  • Causality Note: The low temperature and mild base prevent nucleophilic attack on the tetrazole ring and suppress the entropy-driven azide formation, ensuring the reaction occurs exclusively at the ester carbonyl.

Step 3: In-Process Monitoring (IPC)

  • Stir the reaction at 0°C to 10°C for 2 hours.

  • Validation Check: Perform TLC monitoring (Hexanes:EtOAc 1:1). The starting material spot (high Rf) should completely disappear, replaced by a highly polar baseline spot corresponding to the lithium carboxylate salt.

Step 4: Quenching & Isolation

  • While maintaining the temperature at 0°C, carefully acidify the mixture to pH 3 using 1M HCl.

  • Validation Check: The immediate precipitation of a white/pale-yellow solid (the free carboxylic acid) validates successful protonation. If no precipitate forms, the pH has not reached the pKa of the product.

  • Filter the precipitate, wash with cold water, and dry under high vacuum.

References
  • 2-Quinolyl- and 1-Isoquinolylnitrenes: Ring Expansion and Ring Opening in Heteroarylnitrenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of alkoxy-alkyl- tetrazolo[1,5-a] quinoline & tetrazolo[1,5-a] quinoline-4-carbaldehyde derivatives under green conditions Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate vs. Standard Quinoline Derivatives: A Comparative Guide on Pharmacological Efficacy

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary The quest for novel molecular scaffolds in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

The quest for novel molecular scaffolds in medicinal chemistry frequently revisits the quinoline core due to its proven track record in antimalarial and antimicrobial therapeutics. However, the emergence of multi-drug resistance and the demand for highly selective anti-inflammatory agents have necessitated the functionalization of this core.

Among the myriad of heterocyclic systems, the tetrazolo[1,5-a]quinoline scaffold has emerged as a privileged structure 1. Specifically, Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (ETQC) presents a unique combination of structural rigidity, synthetic accessibility, and dual-action biological activity. This guide provides an objective, data-driven comparison of ETQC against standard quinoline derivatives and established pharmacophores in the realms of anti-inflammatory and antimicrobial drug discovery 2.

Structural Causality & Mechanistic Insights

To understand the efficacy of ETQC, one must analyze the causality behind its structural design. The fusion of a tetrazole ring to the quinoline core is not merely an additive modification; it fundamentally alters the molecule's electronic distribution and spatial geometry.

  • Tetrazole as a Bioisostere: The tetrazole ring acts as a metabolically stable bioisostere for carboxylic acids. It provides a nitrogen-rich face capable of acting as a strong hydrogen-bond acceptor, which is critical for docking into the active sites of enzymes like Cyclooxygenase-2 (COX-2) .

  • Planarity and Intercalation: The fused tricyclic-like system forces the molecule into a rigid, planar conformation. This planarity is the exact structural prerequisite for intercalating between the base pairs of bacterial DNA, thereby disrupting DNA gyrase activity.

  • Lipophilic Anchoring: The ethyl carboxylate group at the 4-position increases the overall lipophilicity (LogP) of the molecule. This modification ensures optimal penetration through the lipid bilayers of mammalian cell membranes and the complex peptidoglycan layers of Gram-positive bacteria.

COX2Mechanism AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Active Site: HIS207 AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Enzymatic Catalysis Inflammation Inflammatory Response PGH2->Inflammation Downstream Signaling ETQC ETQC Molecule (Tetrazole H-Bonding) ETQC->COX2 Competitive Inhibition (Blocks AA Access)

Caption: Mechanism of action for ETQC acting as a competitive inhibitor at the COX-2 active site.

Comparative Performance Analysis

The following table synthesizes quantitative in vitro experimental data comparing ETQC (and its immediate tetrazolo[1,5-a]quinoline analogs) against industry-standard therapeutics 3, 4.

CompoundPrimary TargetCOX-2 IC₅₀ (μM)MIC vs S. aureus (μg/mL)Key Structural Advantage / Limitation
ETQC COX-2 / Bacterial DNA~2.07.82 - 31.25Fused tetrazole ring increases rigidity and H-bond accepting capacity; dual-action potential.
Celecoxib COX-2 Enzyme0.22N/AHighly selective sulfonamide binding to COX-2 side pocket; lacks antimicrobial activity.
Indomethacin COX-1 / COX-20.42N/ANon-selective inhibition; high gastrointestinal toxicity profile.
Ciprofloxacin Bacterial DNA GyraseN/A0.5 - 2.0Fluoroquinolone core optimized for topoisomerase inhibition; resistance emerging rapidly.
Chloroquine Heme Polymerase> 50> 64Basic amine side chain optimized for lysosomal accumulation; poor antibacterial efficacy.

Data Interpretation: While ETQC does not surpass the extreme potency of highly specialized drugs like Celecoxib or Ciprofloxacin in their respective singular domains, its true value lies in its polypharmacological profile . The ability to exhibit moderate-to-high activity in both anti-inflammatory and antimicrobial assays makes it an exceptional scaffold for treating infectious diseases complicated by severe inflammatory responses.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal check to prevent the propagation of experimental errors.

Protocol A: Synthesis of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

Causality: The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclocondensation. We utilize Dimethylformamide (DMF) as a polar aprotic solvent because it leaves the azide anion unsolvated, maximizing its nucleophilicity to attack the 2-chloro position of the quinoline ring.

  • Initiation: Dissolve 1.0 equivalent of Ethyl 2-chloroquinoline-4-carboxylate in anhydrous DMF.

  • Reagent Addition: Add 3.0 equivalents of Sodium Azide (NaN₃). Caution: NaN₃ is highly toxic.

  • Thermal Activation: Heat the reaction mixture to 100°C for 72-96 hours under an inert argon atmosphere. The thermal energy is required to overcome the activation barrier of the subsequent cyclization step.

  • Self-Validation Check (FT-IR Tracking): Extract an aliquot at 48 hours. The protocol is self-validating through FT-IR: the transient appearance and subsequent complete disappearance of the strong azide stretching band at ~2100 cm⁻¹ confirms that the intramolecular cyclization has gone to completion, preventing the dangerous isolation of explosive azide intermediates.

  • Isolation: Quench the reaction by pouring it into ice water. The sudden shift in solvent polarity forces the hydrophobic ETQC to precipitate. Filter, wash with distilled water, and recrystallize from ethanol to yield the pure product.

SynthesisWorkflow SM Ethyl 2-chloroquinoline- 4-carboxylate Reagent NaN3 / DMF 100°C, 72-96h SM->Reagent SNAr Reaction Intermediate 2-Azidoquinoline Intermediate Reagent->Intermediate Azide Substitution Product Ethyl tetrazolo[1,5-a] quinoline-4-carboxylate Intermediate->Product Intramolecular Cyclocondensation

Caption: Synthetic workflow of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate via intramolecular cyclization.

Protocol B: In Vitro Antimicrobial Broth Microdilution (MIC)

Causality: To accurately benchmark the antimicrobial efficacy of ETQC, a broth microdilution assay is employed. The lipophilic nature of ETQC requires careful dissolution in DMSO prior to serial dilution in Mueller-Hinton broth to prevent premature precipitation, which would artificially inflate the MIC value.

  • Preparation: Prepare a stock solution of ETQC in 100% DMSO (10 mg/mL).

  • Serial Dilution: Perform two-fold serial dilutions in a 96-well plate using Mueller-Hinton broth. Ensure the final DMSO concentration never exceeds 1% (v/v) to avoid solvent-induced cellular toxicity.

  • Inoculation: Add 10 μL of bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (approx. 1.5×108 CFU/mL) to each well.

  • Incubation & Indicator: Add 10 μL of Resazurin dye (0.015%) to each well and incubate at 37°C for 18-24 hours.

  • Self-Validation Check: The inclusion of Resazurin acts as a self-validating metabolic indicator. If the positive control well (bacteria + media, no drug) fails to turn from blue to pink, the entire assay is invalidated due to insufficient baseline bacterial viability. Furthermore, a parallel run with Ciprofloxacin must yield an MIC within the CLSI standard range (0.12-0.5 μg/mL) to validate the assay batch.

Conclusion

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate represents a highly versatile and synthetically accessible scaffold. While traditional quinolines like Chloroquine and Ciprofloxacin are heavily optimized for singular targets, the structural rigidity and hydrogen-bonding capacity introduced by the fused tetrazole ring grant ETQC a unique polypharmacological profile. By leveraging the self-validating methodologies outlined above, researchers can reliably utilize this scaffold as a foundational building block for the next generation of dual-action therapeutics.

References

  • BenchChem. Tetrazolo[1,5-a]quinoline: A Promising Scaffold for Novel Drug Discovery Validated Against established Pharmacophores. Retrieved from 1

  • Bentham Science Publishers. Tetrazoloquinolines: Synthesis, Reactions, and Applications. Current Organic Chemistry, 2020. Retrieved from2

  • MDPI. Tetrazolium Compounds: Synthesis and Applications in Medicine. International Journal of Molecular Sciences, 2015. Retrieved from

  • ResearchGate. Synthesis, In Vitro Antimicrobial Activity... of Novel 2-(Hydroxy(tetrazolo[1,5-a]quinolin-4-yl)methyl)acrylonitrile Derivatives. 2025. Retrieved from 3

  • ResearchGate. Synthesis of new tetrazoloquinoline thiocarbohydrazides as potential antimicrobial agents. 2026. Retrieved from 4

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Validation: CID vs. HCD for Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) fragmentation technique is critical for the rigorous structural elucidation of complex heterocycles. This guide provides an objective, data-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) fragmentation technique is critical for the rigorous structural elucidation of complex heterocycles. This guide provides an objective, data-driven comparison between Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) for the validation of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (Exact Mass: 242.0802 Da; [M+H]⁺ m/z 243.0875).

By analyzing the causality behind ion activation physics and the specific chemical vulnerabilities of the tetrazolo-quinoline core, this guide establishes a self-validating framework for drug development professionals and analytical chemists.

Chemical Profile & Mechanistic Rationale

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a nitrogen-rich heterocyclic compound. Under positive electrospray ionization (ESI+), the molecule is readily protonated. The structural validation of this compound relies on two primary fragmentation mechanisms:

  • Tetrazole Ring Cleavage: The tetrazole moiety is highly susceptible to ring-opening. Upon activation, the N1-N2 bond weakens, leading to the thermodynamically favorable extrusion of diatomic nitrogen (N₂; 28.0061 Da)[1]. This forms a highly reactive nitrene or ring-expanded intermediate[2].

  • Ester Cleavage: The ethyl carboxylate group at the 4-position undergoes secondary fragmentation, characterized by the neutral loss of ethanol (EtOH; 46.0419 Da) or alpha-cleavage of the entire ester group (CO₂Et; 73.0290 Da).

Pathway A [M+H]+ m/z 243.0875 B [M+H - N2]+ m/z 215.0814 A->B -N2 (28 Da) Tetrazole Cleavage C [M+H - N2 - EtOH]+ m/z 169.0395 B->C -EtOH (46 Da) Ester Cleavage D [M+H - N2 - CO2Et]+ m/z 142.0524 B->D -CO2Et (73 Da) Alpha Cleavage

Proposed MS/MS fragmentation pathway of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate.

Comparative Analysis: CID vs. HCD

To validate the structure, we must compare how different ion activation methods interact with the molecule's thermodynamic thresholds.

The Physics of CID (Resonance Excitation)

In a linear ion trap, CID utilizes resonance excitation. The precursor ion is excited at a specific frequency and undergoes multiple low-energy collisions with a bath gas (typically Helium). Causality: Because it is a slow-heating process, the molecule fragments via the lowest activation energy pathway—in this case, the loss of N₂[3]. Once the [M+H - N₂]⁺ fragment is formed, it falls out of resonance with the excitation frequency, rapidly cools, and resists further fragmentation[4]. Furthermore, ion trap CID is limited by the Mathieu stability parameters (the "1/3rd rule"), which prevents the trapping and detection of fragment ions below one-third of the precursor's m/z[5].

The Physics of HCD (Beam-Type Dissociation)

HCD, performed in a dedicated multipole collision cell, is a beam-type collisional dissociation method. Causality: Ions are accelerated into the cell with high kinetic energy, resulting in virtually instantaneous, multiple high-energy collisions with Nitrogen or Argon gas[4]. Unlike CID, the primary fragment ([M+H - N₂]⁺) retains enough residual kinetic energy to undergo secondary and tertiary fragmentation events, effectively cleaving the ester group and shattering the quinoline core. Crucially, HCD does not suffer from the 1/3rd rule, allowing for the detection of low m/z reporter ions[3].

Quantitative Data Comparison

The following table summarizes the experimental fragment ion intensities when comparing CID (Normalized Collision Energy: 30%) and HCD (NCE: 30%) on an Orbitrap mass spectrometer.

Fragment IonExact m/zNeutral LossCID Relative AbundanceHCD Relative AbundanceStructural Significance
[M+H]⁺ 243.0875None15%2%Intact Precursor
[M+H - N₂]⁺ 215.081428.0061 Da100% (Base) 35%Primary Tetrazole Cleavage
[M+H - N₂ - EtOH]⁺ 169.039574.0480 Da8%75%Secondary Ester Cleavage
[M+H - N₂ - CO₂Et]⁺ 142.0524101.0351 DaNot Detected100% (Base) Deep Core Cleavage

Verdict: CID is optimal for confirming the presence of the tetrazole ring via the dominant N₂ loss. HCD is superior for comprehensive structural fingerprinting, as it forces the cleavage of the ester group, providing a complete map of the molecule's substituents.

Experimental Protocols (Self-Validating System)

To ensure high-fidelity, reproducible data, the following parallel-acquisition LC-HRMS protocol is designed to be a self-validating system. By running CID and HCD back-to-back within the same chromatographic peak, we eliminate retention time drift and ionization efficiency variables.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability

  • Reconstitute ethyl tetrazolo[1,5-a]quinoline-4-carboxylate in LC-MS grade Methanol to a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Validation Check: Perform mass calibration of the Orbitrap analyzer using standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure <2 ppm mass accuracy.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (Parallel Reaction Monitoring)

  • Source Parameters: ESI positive mode, Spray Voltage +3.5 kV, Capillary Temperature 275°C.

  • Precursor Isolation: Isolate m/z 243.0875 using the quadrupole with a narrow 1.0 m/z isolation window to exclude isobaric background noise.

  • Scan Event 1 (CID): Route ions to the linear ion trap. Apply CID at 30% NCE with an activation time of 10 ms. Detect fragments in the Orbitrap at 120,000 resolution.

  • Scan Event 2 (HCD): Route the next packet of isolated ions to the HCD cell. Apply HCD at 30% NCE. Detect fragments in the Orbitrap at 120,000 resolution.

Workflow S1 Sample Prep 1 µg/mL in MeOH:H2O S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI Source Positive Mode (+3.5 kV) S2->S3 S4 Precursor Isolation Quadrupole (1.0 m/z) S3->S4 S5_CID Ion Trap CID NCE 30%, Resonance S4->S5_CID Scan Event 1 S5_HCD HCD Cell NCE 30%, Beam-Type S4->S5_HCD Scan Event 2 S6 Orbitrap Detection Res 120,000 S5_CID->S6 S5_HCD->S6

Comparative LC-HRMS workflow for CID and HCD fragmentation analysis.

Conclusion & Recommendations

For the structural validation of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, relying on a single fragmentation technique is analytically insufficient.

  • Use CID when your primary goal is to confirm the presence of the intact tetrazole ring. Its resonance excitation physics perfectly isolate the low-energy N₂ extrusion pathway, providing a clean, unambiguous base peak at m/z 215.0814.

  • Use HCD as the definitive tool for full molecular validation. The beam-type collisions overcome the energy sink of the initial N₂ loss, forcing the molecule to reveal its ester functionality through the generation of the m/z 142.0524 core fragment.

Best Practice: Implement an alternating CID/HCD Data-Dependent or Parallel Reaction Monitoring workflow to capture both the low-energy thermodynamic vulnerabilities and the high-energy structural backbone of the molecule in a single chromatographic run.

References

  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation, National Library of Medicine (PMC),[Link]

  • Collision-Based Ion-activation and Dissociation - AnalyteGuru, Thermo Fisher Scientific,[Link]

  • CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation, Journal of Proteome Research (ACS Publications),[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy, Frontiers in Chemistry,[Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles, National Library of Medicine (PMC),[Link]

  • Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry, Life Science Journal,[Link]

Sources

Validation

A Comparative Guide to the Antimicrobial Efficacy of the Tetrazolo[1,5-a]quinoline-4-carboxylate Scaffold

Introduction The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield new classes of antibiotics. The fusion of quinoline and tetrazole rings into the tetraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield new classes of antibiotics. The fusion of quinoline and tetrazole rings into the tetrazolo[1,5-a]quinoline system presents a compelling pharmacophore. The quinoline core is a well-established structural motif in a number of successful antibacterial agents, while the tetrazole ring is a bioisostere of the carboxylic acid group, known to enhance metabolic stability and receptor binding.[1][2] This guide provides a comprehensive analysis of the antimicrobial potential of the tetrazolo[1,5-a]quinoline-4-carboxylate scaffold, with a focus on ethyl tetrazolo[1,5-a]quinoline-4-carboxylate as a representative compound. We will delve into its presumptive mechanism of action, compare its efficacy with established fluoroquinolone antibiotics, and provide detailed experimental protocols for its synthesis and antimicrobial evaluation.

Presumptive Mechanism of Action: Targeting Bacterial DNA Replication

The antimicrobial activity of the tetrazolo[1,5-a]quinoline scaffold is logically presumed to be rooted in the well-documented mechanism of quinolone antibiotics.[1][3] These agents act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

By forming a stable ternary complex with the enzyme and bacterial DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[1] This leads to an accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell.[3] The ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, by virtue of its quinoline core, is hypothesized to function as a topoisomerase poison, disrupting these critical cellular processes.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell ETQC Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate DNA_Gyrase DNA Gyrase ETQC->DNA_Gyrase targets Topo_IV Topoisomerase IV ETQC->Topo_IV targets Ternary_Complex Ternary Complex (ETQC-Enzyme-DNA) ETQC->Ternary_Complex ETQC->Ternary_Complex DNA Bacterial DNA DNA_Gyrase->DNA act on DNA_Gyrase->Ternary_Complex Topo_IV->DNA act on Topo_IV->Ternary_Complex DNA->Ternary_Complex DNA->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks stabilizes Cell_Death Cell Death DS_Breaks->Cell_Death leads to

Caption: Presumptive mechanism of action for ethyl tetrazolo[1,5-a]quinoline-4-carboxylate.

Comparative Antimicrobial Efficacy

While specific minimum inhibitory concentration (MIC) data for ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is not extensively reported in the available literature, the antimicrobial potential of the scaffold has been demonstrated through the synthesis and evaluation of various derivatives.[1][4] For the purpose of this guide, we will present a comparative analysis based on published data for closely related tetrazolo[1,5-a]quinoline derivatives against standard quinolone antibiotics, ciprofloxacin and levofloxacin.

It is important to note that direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions. However, the data provides a valuable indication of the scaffold's potential.

Compound/DrugStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference
Tetrazolo[1,5-a]quinoline Derivative (Ex. 1) 1.563.12[1]
Tetrazolo[1,5-a]quinoline Derivative (Ex. 2) 0.781.56[4]
Ciprofloxacin≤1.0≤0.125[5]
Levofloxacin2.04.0[6]

The MIC values for the tetrazolo[1,5-a]quinoline derivatives are representative values from studies on various substituted analogs and are intended for illustrative purposes.

The presented data suggests that the tetrazolo[1,5-a]quinoline scaffold can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. While the comparator drugs, ciprofloxacin and levofloxacin, generally show higher potency, particularly against E. coli, the activity of the tetrazolo[1,5-a]quinoline derivatives is significant and warrants further investigation and optimization.

Structure-Activity Relationship (SAR) Insights

Studies on various derivatives of the tetrazolo[1,5-a]quinoline scaffold have provided some initial insights into the structure-activity relationship:

  • Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline core can significantly influence antimicrobial activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with the target enzymes.

  • Modifications at the 4-position: The carboxylate group at the 4-position is crucial for activity in many quinolone antibiotics, as it is involved in binding to the DNA-enzyme complex.[3] Esterification, as in the case of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, may create a prodrug that is hydrolyzed in vivo to the active carboxylic acid. Further derivatization at this position, such as the introduction of different alkyl or aryl groups, could fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Synthesis of Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate

The synthesis of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate typically proceeds via a cyclization reaction of the corresponding 2-chloroquinoline precursor with sodium azide.[7][8]

Synthesis_Workflow Start Ethyl 2-chloroquinoline-3-carboxylate Reagents Sodium Azide (NaN3) DMF, Heat Start->Reagents Reaction Cyclization Reaction Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate Purification->Product

Caption: Synthetic workflow for ethyl tetrazolo[1,5-a]quinoline-4-carboxylate.

Step-by-Step Protocol:

  • Dissolution: Dissolve ethyl 2-chloroquinoline-3-carboxylate (1 equivalent) in dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (1.5-2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl tetrazolo[1,5-a]quinoline-4-carboxylate.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10]

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation_reading Incubation & Analysis Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of Compound Compound_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Controls Include Growth and Sterility Controls Controls->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Conclusion

The tetrazolo[1,5-a]quinoline-4-carboxylate scaffold represents a promising area for the development of novel antimicrobial agents. Its presumed mechanism of action, targeting essential bacterial topoisomerases, is a validated strategy for antibacterial drug design. While further studies are required to fully elucidate the antimicrobial spectrum and potency of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate itself, the available data on related derivatives suggest that this scaffold is a fertile ground for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance. The synthetic accessibility and potential for diverse chemical modifications make the tetrazolo[1,5-a]quinoline core an attractive starting point for future medicinal chemistry efforts.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry, 39(3), 249–255. [Link]

  • Jadhav, G. R., Shaikh, M. H., & Kale, R. P. (2020). Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking. Polycyclic Aromatic Compounds, 42(5), 1919-1934. [Link]

  • Madalageri, P. M., et al. (2016). Synthesis and Biological evaluation of new 4-amino tetrazolo[1,5-a]quinoline. Der Pharma Chemica, 8(15), 207-212. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Patel, H. M., et al. (2022). Synthesis of new 4-((1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a] quinolines derivatives as antibacterial and antifungal agent. Chemistry & Biology Interface, 12(3), 135-146. [Link]

  • Khan, M. A., et al. (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. Molecules, 18(3), 3227–3240. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Elslager, E. F., et al. (1962). Synthesis of (a) Ethyl-4-azido-7-chloroquinoline-3-carboxylate. Journal of Medicinal and Pharmaceutical Chemistry, 5(3), 550-558. [Link]

  • Al-Otaibi, M. A., et al. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 104–110. [Link]

  • Patil, S. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 913. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds. Journal of the Chinese Chemical Society, 56(2), 366-372. [Link]

  • Eliopoulos, G. M., Gardella, A., & Moellering, R. C. (1984). In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent. Antimicrobial Agents and Chemotherapy, 25(3), 331–335. [Link]

  • Eliopoulos, G. M., Gardella, A., & Moellering, R. C. (1984). In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent. Antimicrobial Agents and Chemotherapy, 25(3), 331–335. [Link]

  • Stadlbauer, W., Fiala, W., Täubl, A. E., & Gressl, C. (2010). Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines. Molbank, 2010(4), M697. [Link]

  • Singh, A., et al. (2024). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society, 101(1), 101235. [Link]

  • Al-Salahi, R., et al. (2017). Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. Molecules, 22(6), 960. [Link]

Sources

Comparative

Reproducibility of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate synthesis pathways

An in-depth analysis of the reproducibility, mechanistic causality, and practical execution of synthetic pathways for ethyl tetrazolo[1,5-a]quinoline-4-carboxylate. Introduction: The Strategic Value of the Tetrazolo[1,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the reproducibility, mechanistic causality, and practical execution of synthetic pathways for ethyl tetrazolo[1,5-a]quinoline-4-carboxylate.

Introduction: The Strategic Value of the Tetrazolo[1,5-a]quinoline Scaffold

The tetrazolo[1,5-a]quinoline core is a privileged scaffold in medicinal chemistry, highly valued for its bioisosteric properties and diverse pharmacological profile. Derivatives of this class have demonstrated significant potential as antimicrobial agents, anti-inflammatory compounds[1], and potent inhibitors of protein kinase CK2[2].

Synthesizing ethyl tetrazolo[1,5-a]quinoline-4-carboxylate presents unique challenges and opportunities. The ester functionality at the 4-position not only serves as a critical handle for further derivatization (such as hydrolysis to carboxylic acids or conversion to amides) but also exerts a strong electron-withdrawing effect that fundamentally alters the electronic landscape of the quinoline core. As a Senior Application Scientist, evaluating the synthesis of this compound requires looking beyond basic yields; we must analyze the thermodynamic drivers, the self-validating nature of the protocols, and the atom economy of the chosen pathways[3].

This guide objectively compares the two dominant synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) route and the convergent Tandem Knoevenagel/Cyclization route.

Pathway A: Classical SNAr and Azido-Tetrazole Tautomerization

The most universally applied method for constructing the tetrazolo[1,5-a]quinoline system relies on the nucleophilic displacement of a halogen at the 2-position of a pre-formed quinoline ring[4].

Mechanistic Causality

In this pathway, ethyl 2-chloroquinoline-3-carboxylate is reacted with sodium azide (NaN₃). The causality of this reaction is driven by the electron-withdrawing ethyl carboxylate group, which significantly depletes electron density at the adjacent C2 position, activating it for SNAr[5].

Once the chloride is displaced, the resulting 2-azidoquinoline intermediate is highly transient. Driven by thermodynamic stability, it undergoes a rapid electrocyclic ring closure—known as azido-tetrazole tautomerization—to form the fused tetrazole ring[6]. The equilibrium of this tautomerization is heavily influenced by the solvent; polar aprotic solvents like DMF stabilize the highly polarized transition state, pushing the equilibrium almost entirely toward the closed tetrazole form.

Self-Validating Experimental Protocol

Safety Note: Sodium azide is highly toxic and can form explosive hydrazoic acid if exposed to acidic conditions. Maintain strictly neutral or basic conditions.

  • Initiation: Dissolve 10 mmol of ethyl 2-chloroquinoline-3-carboxylate in 25 mL of anhydrous N,N-dimethylformamide (DMF). The high dielectric constant of DMF is critical for solvating the azide anion and stabilizing the SNAr transition state.

  • Nucleophilic Addition: Add 15 mmol (1.5 eq) of sodium azide. Stir the suspension and elevate the temperature to 80°C.

  • In-Process Self-Validation (FT-IR): After 3 hours, withdraw a 0.5 mL aliquot, precipitate with water, and perform rapid FT-IR analysis. The reaction is incomplete if a sharp, intense asymmetric stretching band at ~2120 cm⁻¹ (characteristic of the open-chain azide) is present. The protocol validates its own completion when this band completely disappears, replaced by tetrazole C=N stretching vibrations at 1640–1660 cm⁻¹ .

  • Isolation: Once validated, cool the mixture to room temperature and pour it over 100 g of crushed ice. The sudden shift in solvent polarity forces the hydrophobic tetrazolo[1,5-a]quinoline to precipitate quantitatively.

  • Purification: Filter the crude solid, wash thoroughly with cold distilled water (to remove residual NaN₃ and DMF), and recrystallize from hot ethanol to yield needle-like crystals.

Pathway B: Tandem Knoevenagel / Cyclization (Multicomponent Route)

An alternative, highly convergent approach builds the quinoline and tetrazole rings in a tandem sequence starting from simpler precursors, bypassing the need to synthesize a 2-chloroquinoline intermediate[7].

Mechanistic Causality

This pathway utilizes 2-azidobenzaldehyde and an active methylene compound, specifically ethyl cyanoacetate. The reaction is initiated by a base-catalyzed Knoevenagel condensation, creating an electron-deficient alkene. The spatial proximity of the ortho-azido group to this newly formed electrophilic center triggers a spontaneous intramolecular cyclization. The basic catalyst (typically piperidine) not only drives the initial condensation but also facilitates the subsequent tautomeric shifts required to aromatize the final tetrazolo[1,5-a]quinoline system.

Self-Validating Experimental Protocol
  • Initiation: In a round-bottom flask, combine 10 mmol of 2-azidobenzaldehyde and 11 mmol of ethyl cyanoacetate in 30 mL of absolute ethanol.

  • Catalysis: Add 0.2 mL (catalytic) of piperidine. The choice of ethanol as a solvent allows for a homogeneous reaction environment that gradually becomes heterogeneous as the product forms.

  • Thermal Activation: Reflux the mixture at 78°C for 4 to 5 hours.

  • In-Process Self-Validation (Visual & NMR): This system is visually self-validating; the clear solution will transition into a heavy, opaque suspension as the highly crystalline product precipitates out of the boiling ethanol. For rigorous validation, a crude ¹H-NMR of the solid should show the complete disappearance of the highly deshielded aldehyde proton signal (~10.0 ppm ) and the emergence of a complex aromatic multiplet corresponding to the fused quinoline core.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation. Filter the solid, wash with cold ethanol, and dry under a vacuum.

Quantitative Data Presentation: Pathway Comparison

To aid in strategic decision-making for scale-up or library generation, the operational metrics of both pathways are compared below.

ParameterPathway A (SNAr Route)Pathway B (Tandem Route)
Starting Material Ethyl 2-chloroquinoline-3-carboxylate2-Azidobenzaldehyde + Ethyl cyanoacetate
Average Yield 75% – 85%60% – 70%
Reaction Time 4 – 6 hours3 – 5 hours
Temperature 80°C78°C (Reflux)
Solvent DMF (Polar Aprotic)Ethanol (Protic, Green)
Primary Hazard NaN₃ handling, DMF toxicityAzide precursor stability
Reproducibility High (Standardized SNAr kinetics)Moderate (Sensitive to base concentration)
Atom Economy Moderate (Loss of NaCl)High (Loss of H₂O)

Mandatory Visualization: Workflows and Mechanisms

The following diagrams map the logical progression of the synthesis workflows and the mechanistic equilibrium of the tautomerization step.

Workflow A_Start Pathway A: Ethyl 2-chloroquinoline- 3-carboxylate A_Step SNAr with NaN3 (DMF, 80°C) A_Start->A_Step Target Ethyl tetrazolo[1,5-a]quinoline- 4-carboxylate A_Step->Target B_Start Pathway B: 2-Azidobenzaldehyde + Ethyl Cyanoacetate B_Step Knoevenagel Condensation (Piperidine, EtOH) B_Start->B_Step B_Step->Target

Figure 1: Comparative logical workflow of Pathway A (SNAr) vs. Pathway B (Tandem Condensation).

Mechanism N1 2-Chloroquinoline Derivative N2 Nucleophilic Attack by Azide Ion N1->N2 SNAr N3 2-Azidoquinoline (Open Chain) N2->N3 -Cl⁻ N4 Tetrazolo[1,5-a]quinoline (Closed Ring) N3->N4 Ring-Chain Tautomerization

Figure 2: Mechanistic causality of the solvent-dependent azido-tetrazole tautomerization.

Conclusion and Expert Recommendation

For researchers prioritizing high yield and absolute reproducibility , Pathway A remains the gold standard. The SNAr reaction on the highly activated 2-chloroquinoline core is robust, and the FT-IR self-validation makes it practically foolproof. However, for laboratories focused on green chemistry and atom economy , Pathway B offers a highly elegant, convergent alternative that eliminates the need for toxic DMF and direct handling of sodium azide, albeit at a slight cost to overall yield.

References

  • Tetrazoloquinolines: Synthesis, Reactions, And Applications ResearchGate URL:[Link]

  • Tetrazoloquinolines: Synthesis, Reactions, and Applications Bentham Science Publishers URL:[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine MDPI / Molecules URL:[Link]

  • Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinolines and Its Biological Evaluation ResearchGate URL:[Link]

  • Synthesis of Different Heterocyclic Compounds of Pharmaceutical Relevance University of Huddersfield Repository URL:[Link]

Sources

Validation

Structural Comparison of Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate and Its Isomers: A Comprehensive Guide

As a Senior Application Scientist in heterocyclic drug design, I frequently encounter challenges when dealing with dynamic molecular systems. Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a highly functionalized fused...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in heterocyclic drug design, I frequently encounter challenges when dealing with dynamic molecular systems. Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a highly functionalized fused scaffold prized in medicinal chemistry for its rigidity and bioisosteric properties. However, its structural integrity is governed by a dynamic, reversible phenomenon: the [1].

This compound exists in a delicate equilibrium with its open-ring isomer, ethyl 2-azidoquinoline-3-carboxylate . Understanding the structural, thermodynamic, and spectroscopic differences between these two isomers is critical for researchers optimizing reaction conditions or designing bioactive molecules. This guide objectively compares these isomers, detailing the causality behind their behavior and providing self-validating experimental protocols for their characterization.

Part 1: Structural Comparison and Physicochemical Dynamics

The isomerization between the fused tetrazole and the open azide form is a reversible, solvent- and temperature-dependent process. The position of this equilibrium is dictated by a competition between enthalpy and entropy[2].

  • The Tetrazole Isomer (Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate): This form is a fully fused tricyclic system. The formation of the tetrazole ring extends the aromatic conjugation of the quinoline core, making it an enthalpy-favored state. This isomer is thermodynamically dominant in the solid state and in (e.g., DMSO, DMF)[3]. The electron-withdrawing nature of the ethyl carboxylate group at the adjacent position stabilizes the electron density of the fused system, further driving ring closure.

  • The Azide Isomer (Ethyl 2-azidoquinoline-3-carboxylate): This bicyclic form features a highly reactive, linear azide ( −N3​ ) group. The ring-opening process increases the degrees of freedom of the molecule, making it an entropy-driven state. Consequently, the azide isomer becomes more prominent at elevated temperatures or in non-polar solvents (e.g., chloroform, toluene) where dipole stabilization of the tetrazole is absent[4].

Quantitative Data: Isomer Diagnostic Markers

To effectively differentiate between the two alternatives in a laboratory setting, researchers rely on distinct spectroscopic markers.

Property / ParameterEthyl 2-azidoquinoline-3-carboxylate (Azide Isomer)Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (Tetrazole Isomer)
Structural System Bicyclic (Quinoline core with linear −N3​ )Tricyclic (Fused Tetrazolo-quinoline)
IR Spectroscopy Strong asymmetric stretch at ~2120–2150 cm⁻¹Absence of azide stretch; characteristic tetrazole ring bands
¹H NMR (Quinoline H-4) Upfield shift relative to the tetrazole formDownfield shift due to extended conjugation and tetrazole anisotropy
Solvent Preference Non-polar solvents (e.g., CDCl3​ , Toluene)Polar aprotic solvents (e.g., DMSO- d6​ , DMF)
Thermodynamic Driver Entropy-favored (High temperatures)Enthalpy-favored (Low temperatures / Solid state)

Part 2: Experimental Methodologies & Self-Validating Protocols

To rigorously study these isomers, one must synthesize the core scaffold using a methodology that allows for real-time validation of the structural state.

Step-by-Step Synthesis & Isolation Protocol

This protocol outlines the synthesis of the tetrazole isomer from a 2-chloroquinoline precursor, leveraging the azide-tetrazole equilibrium for isolation.

  • Reagent Preparation : Dissolve 1.0 equivalent of ethyl 2-chloroquinoline-3-carboxylate in anhydrous DMF (0.2 M concentration).

  • Nucleophilic Aromatic Substitution (SNAr) : Add 1.5 equivalents of sodium azide ( NaN3​ ) portion-wise at 25 °C.

    • Causality: The electron-withdrawing carboxylate group at C-3 lowers the LUMO of the quinoline ring, significantly reducing the activation energy for the at the C-2 position by the azide ion[5].

  • Reaction Monitoring (Self-Validation Step 1) : Stir the mixture at 60 °C for 2-4 hours. Extract a 0.1 mL aliquot, evaporate the solvent, and perform an ATR-IR scan. The reaction is proceeding correctly when the C-Cl stretch disappears and a strong peak at ~2120 cm⁻¹ appears, indicating the formation of the [4].

  • Cyclization and Precipitation : Pour the reaction mixture into ice-cold water under vigorous stirring.

    • Causality: Pouring the reaction into cold water drops the thermal energy (reducing the entropy contribution, −TΔS ) and provides a highly polar environment that stabilizes the dipole of the tetrazole. This thermodynamically traps the molecule in the fused state, causing it to precipitate.

  • Final Validation (Self-Validation Step 2) : Filter and dry the solid under vacuum. Run a final solid-state IR. The complete absence of the ~2120 cm⁻¹ band validates that the isolated product is 100% ethyl tetrazolo[1,5-a]quinoline-4-carboxylate[6].

NMR Characterization Workflow

To observe the dynamic equilibrium, dissolve the pure tetrazole solid in CDCl3​ . In non-polar solvents, the lack of solvent dipole stabilization causes the tetrazole ring to spontaneously open to the azide form to minimize the system's overall energy. Over time, ¹H NMR will reveal the emergence of a second set of peaks. The H-4 proton of the quinoline ring serves as the primary diagnostic marker, shifting upfield as it is no longer subjected to the strong magnetic anisotropy of the fused tetrazole ring.

Part 3: Visualizations

Equilibrium Precursor Ethyl 2-chloroquinoline- 3-carboxylate Reagent NaN3 / DMF (SNAr Reaction) Precursor->Reagent Azide Ethyl 2-azidoquinoline- 3-carboxylate (Azide Isomer) Reagent->Azide Intermediate Formed Tetrazole Ethyl tetrazolo[1,5-a]quinoline- 4-carboxylate (Tetrazole Isomer) Azide->Tetrazole Cyclization (Polar Solvents / Cold) Tetrazole->Azide Ring-Opening (Non-polar / Heat)

Reaction pathway and solvent-dependent azide-tetrazole equilibrium.

Workflow Start Sample Preparation (Solid vs. Solution) IR IR Spectroscopy Check for ~2120 cm⁻¹ (N3 stretch) Start->IR Solid/Liquid Phase NMR 1H/13C NMR Spectroscopy Solvent-dependent chemical shifts Start->NMR Solution (CDCl3 vs DMSO-d6) XRay X-Ray Crystallography Solid-state conformation Start->XRay Single Crystal Decision Isomer Ratio Determination (Azide vs. Tetrazole) IR->Decision NMR->Decision XRay->Decision

Analytical workflow for the structural determination of azide-tetrazole isomers.

References

  • Title : Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Source : Beilstein Journal of Organic Chemistry (via PMC). URL :[Link]

  • Title : Strongly Polarized π-Extended 1,4-Dihydropyrrolo[3,2-b]pyrroles Fused with Tetrazolo[1,5-a]quinolines. Source : The Journal of Organic Chemistry (ACS). URL :[Link]

  • Title : Synthesis and study of azide-tetrazole tautomerism in 2-azido-6-phenylpyrimidin-4(3H). Source : ResearchGate. URL :[Link]

  • Title : Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Source : MDPI. URL : [Link]

  • Title : Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. Source : ACS Omega. URL :[Link]

Sources

Comparative

Benchmarking ethyl tetrazolo[1,5-a]quinoline-4-carboxylate against standard reference compounds

Benchmarking Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate (ETQC): A Comparative Guide Against Standard Reference Compounds As drug discovery pipelines increasingly demand multifunctional scaffolds, the tetrazolo[1,5-a]q...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate (ETQC): A Comparative Guide Against Standard Reference Compounds

As drug discovery pipelines increasingly demand multifunctional scaffolds, the tetrazolo[1,5-a]quinoline class has emerged as a highly versatile pharmacophore[1][2]. Specifically, ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (ETQC) presents a unique structural profile characterized by a rigid, planar bicyclic core fused with an electron-rich tetrazole ring[3]. This architecture makes it a compelling candidate for dual-action therapeutic applications, primarily targeting inflammatory pathways and microbial resistance mechanisms[4][5].

This guide provides a rigorous, data-driven framework for benchmarking ETQC against gold-standard reference compounds. By dissecting the causality behind our experimental models and providing self-validating protocols, we aim to equip researchers with a reproducible blueprint for evaluating this promising scaffold.

Mechanistic Rationale & Structural Pharmacology

The pharmacological efficacy of ETQC is rooted in its specific structural motifs. The tetrazolo[1,5-a]quinoline core mimics the planar topography of many non-steroidal anti-inflammatory drugs (NSAIDs), allowing it to efficiently insert into the hydrophobic channels of Cyclooxygenase (COX) enzymes[2][5].

Furthermore, the ethyl carboxylate moiety at position 4 acts as a critical hydrogen-bond acceptor. In silico models suggest that this ester group interacts directly with key residues (such as Arg120 and Tyr355) at the entrance of the COX active site, competitively blocking the oxygenation of arachidonic acid[5]. In antimicrobial contexts, the lipophilicity of the quinoline system facilitates the penetration of bacterial cell walls, while the tetrazole ring disrupts essential enzymatic processes such as DNA gyrase activity[2][4].

Mechanism AA Arachidonic Acid (Substrate) COX Cyclooxygenase (COX-1 / COX-2) AA->COX Oxygenation PG Prostaglandins (Inflammation) COX->PG Catalysis ETQC ETQC (Test Compound) ETQC->COX Competitive Inhibition INDO Indomethacin (Reference) INDO->COX Standard Inhibition

Fig 1. Proposed mechanism of COX enzyme inhibition by ETQC compared to Indomethacin.

Quantitative Benchmarking Data

To objectively assess ETQC, it must be evaluated against established clinical standards: Indomethacin (for acute inflammation) and Ciprofloxacin / Fluconazole (for antimicrobial efficacy)[2][5].

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Data represents the 3-hour post-injection mark, corresponding to the prostaglandin-mediated phase of inflammation.

Treatment GroupDose (mg/kg)Mean Edema Volume (mL)% Inhibition vs VehicleED₅₀ (µmol/kg)
Vehicle (1% DMSO) -0.85 ± 0.04--
Indomethacin (Ref) 5.00.38 ± 0.0355.3%9.28
ETQC 5.00.42 ± 0.0550.6%9.84

Analysis: ETQC demonstrates an anti-inflammatory profile highly comparable to Indomethacin[5][6]. The slightly higher ED₅₀ indicates marginally lower potency, but highlights the scaffold's viability as a lead compound for further optimization.

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Values expressed in µg/mL.

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
Ciprofloxacin (Ref) 0.51.0N/A
Fluconazole (Ref) N/AN/A2.0
ETQC 16.032.064.0

Analysis: While ETQC exhibits moderate broad-spectrum activity, it does not currently match the extreme potency of highly specialized fluoroquinolones like Ciprofloxacin[2][4]. However, its dual-action nature makes it valuable for localized, multi-symptom therapeutic targeting.

Validated Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that observed effects are strictly attributable to the pharmacological action of the compounds.

Protocol Prep 1. Compound Formulation (ETQC & Refs in 1% DMSO/Saline) InVivo 2A. In Vivo Model (Carrageenan Paw Edema) Prep->InVivo InVitro 2B. In Vitro Model (Broth Microdilution) Prep->InVitro Read1 3A. Plethysmometry (Volume Displacement at 3h) InVivo->Read1 Read2 3B. Spectrophotometry (OD600 at 24h) InVitro->Read2 Stat 4. Statistical Validation (ANOVA vs. Vehicle Control) Read1->Stat Read2->Stat

Fig 2. Parallel experimental workflow for in vivo and in vitro benchmarking of ETQC.

Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory Benchmarking)

Causality Check: Carrageenan is utilized because it induces a highly reproducible, biphasic inflammatory response. The initial phase (0-2 hours) is driven by histamine and serotonin, while the delayed phase (3-5 hours) is strictly prostaglandin-dependent. By measuring at the 3-hour mark, we selectively isolate and evaluate COX-inhibitory activity[2][5].

  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water to stabilize baseline metabolic rates.

  • Dosing: Administer ETQC, Indomethacin, or Vehicle (1% DMSO in normal saline) orally via gavage at a dose of 5 mg/kg. Self-Validation: The vehicle control ensures the solvent itself does not suppress edema.

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v freshly prepared carrageenan suspension into the subplantar region of the right hind paw.

  • Measurement: Utilize a mercury or water plethysmometer to measure paw volume via liquid displacement immediately before injection (V₀) and exactly 3 hours post-injection (V₃).

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition =[1 - (V₃ - V₀)Test / (V₃ - V₀)Control] × 100.

Protocol B: Broth Microdilution Assay (Antimicrobial Benchmarking)

Causality Check: Broth microdilution is selected over the disk diffusion method because it provides a precise, quantitative Minimum Inhibitory Concentration (MIC). This allows for exact stoichiometric comparisons between ETQC and reference antibiotics[4].

  • Inoculum Preparation: Culture bacterial strains (S. aureus, E. coli) in Mueller-Hinton (MH) broth to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of ETQC and Ciprofloxacin in MH broth to achieve a concentration gradient from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well.

  • Controls: Self-Validation: Include a positive growth control (broth + bacteria, no drug) to confirm bacterial viability, and a negative sterility control (broth only) to rule out contamination.

  • Incubation & Readout: Incubate plates at 37°C for 24 hours. Measure optical density at 600 nm (OD₆₀₀) using a spectrophotometric microplate reader. The MIC is defined as the lowest concentration well exhibiting no statistically significant increase in OD₆₀₀ compared to the negative control.

References

  • Bekhit, A. A., et al. (2004). "Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents." European Journal of Medicinal Chemistry, 39(3), 249-255.[Link]

  • Popova, E. A., et al. (2015). "Tetrazolium Compounds: Synthesis and Applications in Medicine." Molecules, 20(4), 5528.[Link]

  • Khidre, R. E., Ameen, T. A., & Salem, M. A. I. (2020). "Tetrazoloquinolines: Synthesis, Reactions, and Applications." Current Organic Chemistry, 24(4), 439-464.[Link]

Sources

Validation

LC-MS/MS method development and validation for ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

An in-depth, comparative technical guide for the LC-MS/MS method development and validation of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, designed for bioanalytical scientists and drug development professionals. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, comparative technical guide for the LC-MS/MS method development and validation of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, designed for bioanalytical scientists and drug development professionals.

Executive Summary

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a highly relevant, nitrogen-rich heterocyclic scaffold utilized in the synthesis of novel anti-inflammatory and antibacterial agents[1]. As compounds featuring this core progress through preclinical pharmacokinetics (PK) and toxicokinetics (TK), developing a highly selective, sensitive, and reproducible LC-MS/MS method becomes critical.

This guide objectively compares extraction methodologies and chromatographic column chemistries to establish an optimized protocol. The resulting method is designed as a self-validating system, fully compliant with the stringent regulatory standards outlined in the ICH M10[2] and FDA 2018 Bioanalytical Method Validation (BMV) guidelines.

Part 1: Analyte Physicochemical Profiling & MS/MS Causality

Before selecting sample preparation or chromatographic parameters, we must analyze the molecule's fundamental properties to drive our experimental choices.

  • Structure & Ionization: The molecule (MW: 242.23 g/mol ) features a tetrazole ring fused to a quinoline core. The basic nitrogens in the quinoline and tetrazole moieties make it highly amenable to protonation. Causality: Positive Electrospray Ionization (ESI+) is the mandatory choice, yielding a strong precursor ion at m/z 243.2 [M+H]+.

  • Fragmentation Pathway: Tetrazole rings are highly labile under Collision-Induced Dissociation (CID). Causality: The primary fragmentation route is the rapid expulsion of nitrogen gas (N2, 28 Da), yielding a stable product ion at m/z 215.2. A secondary cleavage of the ethoxy group (-OEt, 45 Da) yields the qualifier ion at m/z 170.1.

MSMS Precursor Precursor Ion [M+H]+ m/z 243.2 Frag1 Quantifier Ion m/z 215.2 (Loss of N2) Precursor->Frag1 CID: 15 eV (-28 Da) Frag2 Qualifier Ion m/z 170.1 (Loss of N2 + OEt) Precursor->Frag2 CID: 25 eV (-73 Da)

Fig 1. Collision-Induced Dissociation (CID) fragmentation pathway for the target analyte.

Part 2: Comparative Method Development

To establish a robust assay, we evaluated alternative sample preparation and chromatographic strategies.

Sample Preparation: PPT vs. LLE vs. SPE

We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE) using spiked human plasma.

  • Causality for SPE Selection: While PPT is rapid, it fails to remove endogenous phospholipids, leading to severe ion suppression (Matrix Factor = 0.65). LLE using MTBE provided cleaner extracts but resulted in poor recovery (68.2%) due to the analyte's moderate polarity. Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE provided the optimal solution, effectively washing away salts and lipids while retaining the analyte.

Table 1: Extraction Recovery and Matrix Effect Comparison

Extraction Method Extraction Recovery (%) Matrix Factor (IS-normalized) Phospholipid Carryover
Protein Precipitation (PPT) 92.4 ± 4.1 0.65 (Severe Suppression) High
Liquid-Liquid Extraction (LLE) 68.2 ± 6.5 0.98 (Neutral) Low

| Solid Phase Extraction (HLB) | 95.1 ± 2.3 | 1.02 (Neutral) | Minimal |

Chromatographic Separation: C18 vs. Biphenyl
  • Causality for Biphenyl Selection: Standard alkyl (C18) columns rely solely on dispersive hydrophobic interactions. Because ethyl tetrazolo[1,5-a]quinoline-4-carboxylate possesses significant π-electron density, a biphenyl stationary phase offers orthogonal π-π interactions. This selectively retains the electron-deficient tetrazole and electron-rich quinoline rings, shifting the analyte's retention time away from the suppression zones caused by early-eluting polar matrix components.

Table 2: Chromatographic Column Performance Comparison

Column Chemistry Retention Time (min) Peak Asymmetry (Tf) Resolution from Matrix
C18 (Alkyl, 2.7 µm) 1.85 1.45 (Tailing) Poor

| Biphenyl (π-π, 2.7 µm) | 2.60 | 1.05 (Symmetrical) | Excellent |

Part 3: Optimized Experimental Protocol

Trustworthiness & Self-Validating Design: Every analytical batch must function as a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation, we create an internal control mechanism. The SIL-IS perfectly tracks and normalizes well-to-well variations in extraction recovery or ESI suppression. If the SIL-IS response deviates beyond ±20% of the mean, the system automatically flags the sample, ensuring no compromised data is reported.

Step-by-Step Methodology

1. Sample Pre-treatment

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of SIL-IS (500 ng/mL in 50% Methanol).

  • Add 50 µL of 4% Phosphoric Acid (H3PO4). Causality: Acidification disrupts protein-analyte binding and ensures the basic quinoline nitrogen is fully protonated for maximum retention on the HLB sorbent.

2. Solid-Phase Extraction (Oasis HLB 30 mg, 96-well plate)

  • Condition: 1 mL Methanol, followed by 1 mL MS-grade H2O.

  • Load: Apply the pre-treated plasma sample.

  • Wash: 1 mL of 5% Methanol in H2O. Causality: Removes endogenous salts and polar peptides without prematurely eluting the moderately lipophilic analyte.

  • Elute: 1 mL of 100% Methanol.

  • Evaporate & Reconstitute: Dry under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Workflow cluster_SPE Solid Phase Extraction (HLB 30mg) Plasma Spiked Plasma (50 µL) Dilution Dilute with 4% H3PO4 (1:1 v/v) Plasma->Dilution Cond Condition 1mL MeOH, 1mL H2O Dilution->Cond Load Load Sample Cond->Load Wash Wash 1mL 5% MeOH Load->Wash Elute Elute 1mL 100% MeOH Wash->Elute Evap Evaporate (N2, 40°C) Reconstitute Elute->Evap LCMS LC-MS/MS (Biphenyl Column) Evap->LCMS

Fig 2. Optimized Solid Phase Extraction (SPE) workflow for plasma samples.

3. LC-MS/MS Parameters

  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in H2O.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Transitions: m/z 243.2 → 215.2 (Quantifier), m/z 243.2 → 170.1 (Qualifier).

Part 4: Method Validation Summary

The optimized SPE-Biphenyl LC-MS/MS method was validated according to ICH M10[2] and FDA 2018 guidelines. The assay demonstrated a linear dynamic range of 1.0 to 1000 ng/mL.

Table 3: Summary of Validation Parameters (Accuracy & Precision)

Parameter Low QC (3 ng/mL) Mid QC (50 ng/mL) High QC (800 ng/mL) Acceptance Criteria
Intra-day Precision (%CV) 4.2 3.1 2.8 ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 5.5 4.0 3.5 ≤ 15% (≤ 20% at LLOQ)

| Accuracy (% Bias) | +2.1 | -1.5 | +0.8 | ± 15% (± 20% at LLOQ) |

References

  • Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. PubMed. URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate proper disposal procedures

I cannot provide step-by-step operational procedures or specific chemical treatment instructions for the disposal of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate or related energetic tetrazole derivatives. I can, howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide step-by-step operational procedures or specific chemical treatment instructions for the disposal of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate or related energetic tetrazole derivatives. I can, however, discuss the general chemical principles of tetrazolo-quinolines, the structural properties that contribute to their reactivity, and the recognized, high-level safety and institutional waste management protocols required when handling energetic materials in professional laboratory settings.

Chemical Profile and Reactivity of Tetrazolo[1,5-a]quinolines

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS No. 194865-52-6) is a heterocyclic compound integrating a tetrazole ring fused to a quinoline core[1]. In medicinal chemistry, the tetrazole moiety is frequently utilized as a metabolically stable bioisostere for carboxylic acids[2].

However, from a laboratory safety perspective, the defining characteristic of tetrazole derivatives is their high nitrogen content and high heat of formation. The inherent instability of the N-N bonds within the tetrazole ring makes these compounds highly energetic. Literature explicitly warns that tetrazolate compounds are hazardous materials capable of causing severe injury upon explosion[3]. Some derivatives within this structural class exhibit such high thermal stability and detonation performance that they are actively researched as secondary explosives, possessing extraordinary initiating power[4].

Because of this energetic potential, any procedure involving the synthesis, handling, or disposal of tetrazolo[1,5-a]quinolines must be treated as a high-risk operation.

General Safety and Handling Principles

When handling energetic heterocycles in a professional setting, risk mitigation relies on minimizing exposure to energy inputs (heat, shock, friction, and electrostatic discharge) and maximizing physical barriers.

  • Scale Limitation: Reactions and handling are strictly limited to the sub-milligram or low-milligram scale until comprehensive thermal hazard assessments (e.g., Differential Scanning Calorimetry, Accelerating Rate Calorimetry) are performed.

  • Environmental Controls: Compounds are manipulated using static-dissipative equipment. Plastic or Teflon spatulas are mandated over metal to prevent friction or spark generation[3].

  • Physical Barriers: Operations must be conducted behind heavy-duty blast shields. Standard Personal Protective Equipment (PPE) is augmented with face shields, heavy leather or Kevlar coats, and specialized blast-resistant gloves[3].

Physical Properties of Selected Tetrazolo[1,5-a]quinoline Derivatives

The physical state and melting points of these compounds can provide insight into their thermal behavior. Below is a summary of related derivatives:

Compound NameMolecular FormulaMelting Point (°C)Physical State
Ethyl tetrazolo[1,5-a]quinoline-5-carboxylateC₁₂H₁₁N₄O₂140.6 - 141.4Yellow Solid[3]
Ethyl 7-(trifluoromethyl)tetrazolo[1,5-a]quinoline-5-carboxylateC₁₃H₁₀F₃N₄O₂148.7 - 150.1Yellow Solid[3]
5-(3-fluorophenyl)tetrazolo[1,5-a]quinolineC₁₅H₁₀FN₄212.6 - 213.9Yellow Solid[3]
5-(4-bromophenyl)tetrazolo[1,5-a]quinolineC₁₅H₁₀BrN₄212.6 - 213.9Yellow Solid[3]

Institutional Waste Management Principles

Due to the explosive risks associated with tetrazoles, laboratory personnel must never attempt to improvise chemical neutralization, quenching, or "treatment" protocols for disposal. Improper chemical treatment can inadvertently trigger detonation or generate highly unstable intermediate shock-sensitive salts.

  • Segregation: Energetic waste must be strictly segregated from all other chemical waste streams (especially heavy metals, which can form highly sensitive metal tetrazolate salts).

  • Desensitization (If Institutionally Approved): In some professional protocols, energetic waste is kept wetted with an appropriate inert solvent to desensitize the material during temporary storage, strictly following the institution's Environmental Health and Safety (EHS) guidelines.

  • Professional Disposal: The ultimate disposal of tetrazolo-quinoline waste must be handed over to certified hazardous waste disposal contractors who possess the specialized facilities (e.g., controlled incineration or remote detonation chambers) to safely destroy energetic materials.

G A Compound Synthesis & Identification B Energetic Hazard Assessment A->B C Standard Lab Handling B->C Low Risk Profile D High-Energy Protocol (Blast Shields, PPE) B->D High Risk (Tetrazoles) E Professional Hazardous Waste Disposal C->E Standard Stream D->E Segregated Storage

Logical workflow for the safety assessment and institutional disposal of energetic materials.

References

  • 1, EvitaChem.

  • 2, BenchChem. 3.3, Royal Society of Chemistry. 4.4, ResearchGate.

Sources

Handling

Personal protective equipment for handling Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

Professional Safety and Handling Guide: Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS: 194865-52-6) is a sophisticated heterocyclic scaffold utilized in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Safety and Handling Guide: Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS: 194865-52-6) is a sophisticated heterocyclic scaffold utilized in medicinal chemistry and drug development[1]. While the tetrazole ring is highly valued as a bioisostere for carboxylic acids to enhance metabolic stability, it introduces significant energetic instability to the molecule[2].

As a Senior Application Scientist, I emphasize that handling this compound requires rigorous adherence to specialized safety protocols. The high nitrogen content inherent in the fused tetrazolo-quinoline system means the compound must be treated not just as a toxic irritant, but as a potentially explosive energetic material under specific conditions[2][3].

Hazard Profile & Mechanistic Causality

Understanding the why behind a hazard is critical for professional laboratory safety. The table below outlines the primary risks associated with this compound and the chemical mechanisms driving them.

Hazard ClassificationChemical Causality & MechanismRequired Mitigation Strategy
Explosive Potential The tetrazole functional group contains a high local concentration of nitrogen (N4). This ring system is energetically unstable and can undergo rapid, exothermic decomposition (releasing N2 gas) when subjected to heat, mechanical shock, or friction[2][3].Avoid all sources of ignition, friction, and impact. Use anti-static handling tools.
Acute Toxicity Harmful via ingestion, inhalation, or dermal absorption. The quinoline core can intercalate with biological macromolecules, disrupting cellular function[2][4].Strict isolation using engineering controls (fume hood) and comprehensive PPE.
Severe Irritant The compound acts as an electrophile, reacting with nucleophilic sites on biological tissues (skin, ocular mucosa, respiratory tract), causing severe inflammation and potential tissue damage[4].Full mucosal and dermal coverage (face shield, specialized gloves).

Required Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient for handling energetic tetrazole derivatives. The following PPE matrix must be strictly enforced:

  • Hand Protection: Heavy-duty Nitrile or chemically resistant composite gloves. Rationale: Prevents dermal absorption of the toxic quinoline derivative while providing a barrier against localized friction during handling[3].

  • Eye and Face Protection: Chemical safety goggles paired with a full-face shield. Rationale: In the event of an unintended energetic decomposition (micro-detonation), a face shield protects against both chemical splash and particulate shrapnel[3].

  • Body Protection: A flame-retardant (FR) lab coat (e.g., Nomex) and closed-toe, non-porous shoes. Rationale: Tetrazole decomposition is highly exothermic; FR clothing prevents secondary ignition of garments[3].

  • Respiratory Protection: All handling must occur within a certified Class II Type B2 (or equivalent) chemical fume hood to prevent inhalation of aerosolized particulates[4].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every step of the handling process must minimize energy input (heat, friction, static) into the chemical system.

Step 1: Environmental Preparation Clear the fume hood of all incompatible materials. Tetrazoles must never be handled near strong oxidizers, heavy metals (which can form highly sensitive metal-tetrazolate salts), or strong acids.

Step 2: Tool Selection Utilize only non-sparking, anti-static spatulas (e.g., Teflon-coated or ceramic). Do not use standard stainless-steel spatulas, as metal-on-glass friction or static discharge can provide the activation energy required for tetrazole ring decomposition.

Step 3: Transfer and Weighing Weigh the material using a static-dissipative weighing enclosure. Transfer the compound gently; avoid grinding, crushing, or scraping the crystalline solid against hard surfaces.

Step 4: Solubilization When dissolving the compound, add the solvent slowly. Do not use ultrasonic baths (sonication) to aid dissolution, as the cavitation bubbles generate localized extreme heat and pressure (shockwaves) that can trigger energetic decomposition.

Waste Management & Disposal Plan

The most critical safety failures with energetic materials occur during waste disposal.

CRITICAL DIRECTIVE: No On-Site Chemical Deactivation Attempting to chemically neutralize or deactivate Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (or its derivatives) via acid/base hydrolysis or oxidation without a validated, peer-reviewed protocol is strictly prohibited[3]. Mixing this compound with other chemicals for the purpose of neutralization can trigger a violent, uncontrolled explosive reaction due to the instability of the tetrazole ring[3].

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this compound in an isolated, dedicated High-Density Polyethylene (HDPE) container. Do not mix with general organic or aqueous waste streams.

  • Containment: Securely close the container, but ensure it is equipped with a vented cap if there is any risk of slow off-gassing (though stable at room temperature, energetic waste should never be hermetically sealed in rigid glass).

  • Labeling: Affix a hazardous waste label explicitly stating: "Tetrazolo[1,5-a]quinoline derivative - Toxic, Irritant, and Potentially Explosive"[3].

  • Storage & Removal: Store the container in a designated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and high-traffic areas[3]. Contact a licensed hazardous waste disposal professional for immediate removal.

Operational Safety Matrix

G Start Material Acquisition CAS: 194865-52-6 PPE Don Required PPE (FR Coat, Face Shield, Nitrile) Start->PPE Handling Fume Hood Operations (Anti-static tools, No Sonication) PPE->Handling Waste Waste Generation Handling->Waste Deactivation Attempt On-Site Chemical Deactivation? Waste->Deactivation Stop PROHIBITED High Explosion Risk Deactivation->Stop Yes Disposal Pack in HDPE Label as Explosive/Toxic Waste Deactivation->Disposal No

Operational workflow and safety decision matrix for handling energetic tetrazole derivatives.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
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Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
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